FEN1-IN-3
Beschreibung
Eigenschaften
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-21-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(18)17(20)15(16)19/h2-9,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBJIIPZSHQTBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=CC=CC=C3C(=O)N(C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FEN1-IN-3: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. FEN1-IN-3 is a small molecule inhibitor of FEN1 that has demonstrated potential as an anti-cancer agent. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects. It details the experimental protocols used to characterize this inhibitor and presents quantitative data in a structured format. Furthermore, this guide includes visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mode of action.
Introduction to FEN1 and its Inhibition
Flap endonuclease 1 (FEN1) is a structure-specific nuclease essential for maintaining genomic stability. It plays a crucial role in several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand DNA synthesis and long-patch base excision repair (LP-BER).[1][2] Given its elevated expression in various cancers and its synthetic lethal interactions with certain DNA repair deficiencies, FEN1 has emerged as a promising target for the development of novel cancer therapeutics.[3]
This compound, also referred to as compound 4 in the N-hydroxyurea series of FEN1 inhibitors, is a cell-active small molecule designed to inhibit the nuclease activity of FEN1.[4][5] This guide will elucidate the molecular and cellular consequences of FEN1 inhibition by this compound.
Biochemical Mechanism of Action
This compound acts as a competitive inhibitor of human FEN1 (hFEN1). Its mechanism of action is centered on the chelation of the catalytic magnesium ions (Mg2+) within the enzyme's active site.[6] This interaction prevents the proper binding and processing of FEN1's DNA substrate, a 5' flap structure, thereby inhibiting the enzyme's endonuclease activity.
Quantitative Inhibition Data
The inhibitory potency of this compound and related compounds has been characterized through various biochemical and cellular assays.
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (Compound 4) | Cellular Thermal Shift Assay (CETSA) | EC50 (hFEN1 stabilization) | 6.8 µM | [4][5] |
| FEN1-IN-1 (Compound 1) | FEN1 Nuclease Assay | IC50 | ~5 µM | [3] |
| FEN1-IN-2 (Compound 20) | FEN1 Nuclease Assay | IC50 | 3 nM | [7][8] |
| FEN1-IN-6 (Compound 9) | FEN1 Nuclease Assay | IC50 | 10 nM | [7][8] |
| FEN1-IN-7 (Compound 16) | FEN1 Nuclease Assay | IC50 | 18 nM | [7][8] |
Cellular Mechanism of Action
In a cellular context, the inhibition of FEN1 by this compound leads to the accumulation of unprocessed Okazaki fragments and other DNA flap intermediates. This disruption of normal DNA replication and repair processes triggers a potent DNA damage response (DDR).
Induction of DNA Damage Response
Treatment of cells with FEN1 inhibitors, including those from the N-hydroxyurea series, results in replication fork instability and the formation of DNA double-strand breaks (DSBs).[9] This DNA damage activates the Ataxia Telangiectasia Mutated (ATM) checkpoint signaling pathway, a key regulator of the DDR.[2] Activated ATM then phosphorylates a number of downstream targets, including the histone variant H2AX to form γH2AX, a well-established marker of DSBs.[10][11]
Synthetic Lethality
A key aspect of the anti-cancer potential of FEN1 inhibitors lies in the concept of synthetic lethality. Cancers with pre-existing defects in certain DNA repair pathways are hypersensitive to FEN1 inhibition. For instance, cancer cells with mutations in genes such as MRE11A or ATM, which are themselves critical components of the DSB repair machinery, show increased sensitivity to FEN1 inhibitors.[9][12] This creates a therapeutic window to selectively target cancer cells while sparing normal, healthy cells. FEN1 inhibition has also been shown to be synthetically lethal with deficiencies in the Fanconi anemia (FA) pathway, which is involved in the repair of interstrand crosslinks and the stabilization of replication forks.[13]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway initiated by FEN1 inhibition with this compound.
Caption: this compound inhibits FEN1, leading to replication stress, DSBs, and ATM activation, with synthetic lethality in DNA repair-deficient cells.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
FEN1 Nuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of FEN1 to cleave a synthetic DNA flap substrate.
Workflow Diagram:
Caption: Workflow for the fluorescence-based FEN1 nuclease activity assay.
Protocol:
-
Prepare the reaction mixture (20 µL total volume):
-
2 µL of 10x FEN1 reaction buffer (100 mM Tris-HCl, pH 7.5, 200 mM MgCl₂, 2 mM DTT, 0.2 mg/mL BSA).
-
2 µL of FEN1 nuclease (e.g., 0.03 µg/µL).
-
2 µL of this compound at various concentrations (or DMSO as a vehicle control).
-
12 µL of deionized water.
-
Mix and incubate on ice for 10 minutes.
-
-
Initiate the reaction:
-
Add 2 µL of the fluorescently labeled DNA flap substrate.
-
-
Incubate:
-
Incubate the reaction mixture at 37°C for 15 minutes.
-
-
Terminate the reaction:
-
Add 20 µL of 2x termination buffer (e.g., formamide-based loading dye with EDTA).
-
-
Analyze the products:
-
Load 20 µL of the reaction onto a 12% denaturing polyacrylamide gel.
-
Perform electrophoresis at 100 V for 60 minutes.
-
Visualize the cleaved and uncleaved DNA fragments using a fluorescence imaging system.
-
Cellular Viability Assay (Sulforhodamine B - SRB)
This colorimetric assay assesses cell viability by measuring the total protein content of treated cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound for the desired duration (e.g., 72 hours).
-
-
Cell Fixation:
-
Gently remove the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
-
Washing:
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry.
-
-
Solubilization:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shake on an orbital shaker for 10 minutes to solubilize the protein-bound dye.
-
-
Absorbance Measurement:
-
Measure the absorbance at 510 nm using a microplate reader.
-
Western Blotting for DNA Damage Markers
This technique is used to detect the levels of specific proteins, such as γH2AX and phosphorylated ATM, which are indicative of a DNA damage response.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time points.
-
Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against γH2AX (e.g., anti-phospho-Histone H2A.X Ser139) and/or phospho-ATM (e.g., anti-phospho-ATM Ser1981) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Synthesis of this compound Scaffold
This compound belongs to the N-hydroxyurea class of compounds, with a core structure of 3-hydroxy-quinazoline-2,4(1H,3H)-dione. The synthesis of this scaffold generally involves a multi-step process. A common route involves the reaction of an anthranilic acid derivative with a carbonyl source, followed by cyclization and subsequent modifications. For instance, the synthesis of N-1 substituted 3-hydroxy-quinazoline-2,4(1H,3H)-diones can be achieved by reacting methyl anthranilate with 1,1'-carbonyldiimidazole (CDI) and then with benzyloxyamine, followed by cyclization and deprotection steps.[14]
Conclusion
This compound is a potent and cell-active inhibitor of FEN1 that functions through a competitive mechanism involving the chelation of active site magnesium ions. Its ability to induce a DNA damage response and exhibit synthetic lethality in cancer cells with specific DNA repair deficiencies underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug developers working on FEN1 inhibitors and related therapeutic strategies. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to advance this promising class of anti-cancer agents.
References
- 1. Inhibitors & Agonists | DC Chemicals [dcchemicals.com]
- 2. chembk.com [chembk.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. An embedded gene selection method using knockoffs – Geno-Type Biotechnology Ocium MapmyGenome [geno-type.com]
- 8. immusol.com [immusol.com]
- 9. benchchem.com [benchchem.com]
- 10. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors: design, synthesis and their antitumor activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 14. researchgate.net [researchgate.net]
FEN1-IN-3: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, playing a vital role in Okazaki fragment maturation and long-patch base excision repair. Its overexpression in various cancers has made it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of FEN1-IN-3, a small molecule inhibitor of FEN1, detailing its chemical structure, synthesis, and the experimental protocols used for its characterization.
This compound: Structure and Properties
This compound, also referred to as compound 4 in foundational literature, is a potent inhibitor of human FEN1 (hFEN1).
Chemical Structure:
-
IUPAC Name: 2-(4-methoxyphenyl)-1-oxa-2,3-diazacyclopenta[a]naphthalene-4,5-dione
-
CAS Number: 2109805-87-8
-
Molecular Formula: C₁₅H₁₂N₂O₄
-
Molecular Weight: 284.27 g/mol
Quantitative Data Summary
The following table summarizes the key quantitative metrics for this compound's activity against FEN1.
| Parameter | Value | Reference |
| EC₅₀ (hFEN1 stabilization) | 6.8 µM | [1][2] |
| IC₅₀ (hFEN1 inhibition) | 4.1 µM | [1] |
Synthesis of this compound
The synthesis of this compound is a multi-step process detailed in the supplementary materials of Exell et al., 2016. The general scheme is outlined below. Researchers should refer to the original publication for precise reagent quantities, reaction conditions, and purification methods.
General Synthesis Scheme:
A detailed, step-by-step synthesis protocol is beyond the scope of this document. However, the synthesis generally involves the reaction of a substituted phenylhydrazine with a cyclic anhydride to form a key intermediate, which is then further modified to yield the final N-hydroxyurea-based inhibitor.
Experimental Protocols
FEN1 Inhibition Assay
The inhibitory activity of this compound on FEN1 is typically determined using a fluorescence-based assay.
Principle:
This assay utilizes a synthetic DNA substrate with a 5' flap labeled with a fluorophore and a quencher positioned in close proximity. In the absence of an inhibitor, FEN1 cleaves the 5' flap, causing the fluorophore to be released from the quencher's vicinity, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, thus keeping the fluorescence low.
Protocol Outline:
-
Substrate Preparation: A double-stranded DNA substrate with a 5' flap is created by annealing three oligonucleotides. One oligonucleotide contains a 5' fluorophore (e.g., 6-FAM), and another has a 3' quencher (e.g., BHQ-1) positioned to quench the fluorophore when the substrate is intact.
-
Reaction Mixture: Recombinant human FEN1 protein is incubated with the DNA substrate in a suitable reaction buffer (e.g., containing Tris-HCl, MgCl₂, KCl, and BSA).
-
Inhibitor Addition: this compound, dissolved in an appropriate solvent like DMSO, is added to the reaction mixture at various concentrations.
-
Fluorescence Measurement: The reaction is monitored in real-time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to FEN1 activity.
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the engagement of this compound with its target protein, FEN1, within a cellular context.[2][3][4]
Principle:
The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this change in stability to confirm target engagement in intact cells.
Protocol Outline:
-
Cell Treatment: Cells (e.g., SW620 colon cancer cells) are treated with this compound at various concentrations or a vehicle control (DMSO).[2]
-
Heating: The treated cells are heated to a specific temperature at which FEN1 partially denatures and precipitates in the absence of a stabilizing ligand.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction (containing non-denatured protein) is separated from the precipitated fraction by centrifugation.
-
Protein Detection: The amount of soluble FEN1 in the supernatant is quantified by Western blotting using a FEN1-specific antibody.
-
Data Analysis: An increase in the amount of soluble FEN1 at a given temperature in the presence of this compound, compared to the control, indicates that the inhibitor has bound to and stabilized the protein. The EC₅₀ for target engagement can be determined by plotting the amount of soluble FEN1 against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
FEN1's Role in Okazaki Fragment Maturation
FEN1 is essential for the processing of Okazaki fragments during lagging strand DNA synthesis. It removes the 5' RNA/DNA flaps that are created when DNA polymerase displaces the primer of the preceding Okazaki fragment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
FEN1-IN-3: A Technical Guide to its Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
FEN1-IN-3 is a small molecule inhibitor of Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair pathways.[1][2] FEN1 plays a crucial role in Okazaki fragment maturation during lagging strand synthesis and in long-patch base excision repair (LP-BER).[3] Its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair deficiencies. This technical guide provides a comprehensive overview of the known chemical properties and solubility of this compound, intended to support researchers and drug development professionals in their work with this compound.
Chemical Properties
This compound, also referred to as compound 4 in some literature, possesses the following chemical and physical properties.[1][2] While key identifiers are available, experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₂N₂O₄ | [2] |
| Molecular Weight | 284.27 g/mol | [2] |
| CAS Number | 2109805-87-8 | [1][2] |
| IUPAC Name | Not publicly available | |
| Appearance | Solid | |
| Melting Point | Not publicly available | |
| Boiling Point | Not publicly available | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Solubility
Table 2: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) | Source(s) |
| DMSO | 250 mg/mL | 879.45 mM | [1] |
| Water | Not publicly available | ||
| Ethanol | Not publicly available |
Experimental Protocols
Detailed experimental protocols for the determination of the specific chemical properties and solubility of this compound are not explicitly published. However, general methodologies for assessing the solubility of small molecule inhibitors are well-established in the field of drug discovery.
General Protocol for Kinetic Solubility Assessment
Kinetic solubility is often determined early in the drug discovery process to assess the dissolution rate of a compound. A common method is the nephelometric assay.
-
Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO.
-
Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: A small aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate well.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Measurement: The turbidity or light scattering of each well is measured using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.
General Protocol for Thermodynamic Solubility Assessment
Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at equilibrium. The shake-flask method is a traditional approach.
-
Addition of Excess Compound: An excess amount of solid this compound is added to a vial containing the solvent of interest (e.g., water, ethanol, PBS).
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved compound.
-
Concentration Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
FEN1 Signaling Pathways
FEN1 is a key player in maintaining genomic integrity through its involvement in DNA replication and repair. The following diagrams, generated using the DOT language, illustrate the simplified signaling pathways of FEN1 in Okazaki fragment maturation and long-patch base excision repair.
Caption: FEN1 in Okazaki Fragment Maturation.
Caption: FEN1 in Long-Patch Base Excision Repair.
Conclusion
This compound is a valuable tool for studying the roles of FEN1 in DNA replication and repair and for exploring its potential as a therapeutic target. This guide provides the currently available data on its chemical properties and solubility to aid researchers in their experimental design. While key identifying information is known, a comprehensive physicochemical profile, including IUPAC name, melting point, boiling point, and aqueous solubility, is not yet publicly documented. The provided general experimental protocols and pathway diagrams offer a foundational understanding for working with this inhibitor and its biological target.
References
FEN1-IN-3: A Technical Guide to a Potent Inhibitor of Flap Endonuclease 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap Endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity. As a structure-specific nuclease, it plays indispensable roles in DNA replication, specifically in Okazaki fragment maturation, and in multiple DNA repair pathways, most notably Long-Patch Base Excision Repair (LP-BER).[1] Given its elevated expression in numerous cancer types and its essential role in processing DNA intermediates, FEN1 has emerged as a promising therapeutic target in oncology.[2]
This document provides a comprehensive technical overview of FEN1-IN-3, a potent and cellularly active small molecule inhibitor of human FEN1 (hFEN1). This compound belongs to a class of N-hydroxyurea-based inhibitors that have been instrumental in probing the cellular functions of FEN1 and exploring its therapeutic potential.
Core Function and Mechanism of Action
This compound functions as a competitive inhibitor of FEN1 with respect to its DNA substrate.[1][3] Its mechanism of action is centered on the direct occupation of the enzyme's active site. The N-hydroxyurea moiety of the inhibitor coordinates with the two catalytic magnesium ions (Mg²⁺) that are essential for the nuclease activity of FEN1.[3][4] This binding physically obstructs the entry of the 5' flap of the DNA substrate into the catalytic pocket, thereby preventing the cleavage reaction.[3]
While some vendor information describes the inhibitor as "stabilizing" FEN1, this refers to its demonstrated target engagement in cells, as measured by a Cellular Thermal Shift Assay (CETSA). In this assay, the binding of this compound to the FEN1 protein increases its thermal stability.[1]
Quantitative Data Summary
This compound has been characterized through various biochemical and cell-based assays. The key quantitative metrics are summarized below. It is noteworthy that there is a significant difference between the biochemical potency (IC₅₀) and the concentration required for a cellular effect, a common observation for enzyme inhibitors.[1][2]
| Parameter | Value | Assay Type | Source |
| Biochemical IC₅₀ | 17 nM | In vitro FEN1 activity assay | [1] |
| Cellular Target Engagement (EC₅₀) | 6.8 µM | Cellular Thermal Shift Assay (CETSA) | [1] |
| Cellular Growth Inhibition (GI₅₀) | ~15-30 µM (Varies by cell line) | Cell Proliferation/Viability Assay | [3] |
Signaling Pathways and Biological Effects
This compound disrupts cellular processes that are fundamentally dependent on FEN1 nuclease activity. Its primary impact is on DNA replication and repair.
Inhibition of Okazaki Fragment Maturation and LP-BER
During lagging strand synthesis, DNA polymerase creates short RNA/DNA primers that initiate Okazaki fragments. FEN1 is essential for removing the 5' RNA flap that is displaced by the polymerase, creating a ligatable nick. Similarly, in Long-Patch Base Excision Repair, FEN1 removes a 5' flap containing the damaged base. Inhibition by this compound stalls these processes, leading to the accumulation of unprocessed DNA flap structures.[1][2]
Induction of DNA Damage Response
By causing the accumulation of unprocessed DNA flaps, this compound triggers a cellular DNA Damage Response (DDR). This is often observed experimentally by an increase in the phosphorylation of histone H2AX (γH2AX), a sensitive marker for DNA double-strand breaks and replication stress.[1][5]
Synthetic Lethality in Cancer Therapy
A key therapeutic application of FEN1 inhibition is the concept of synthetic lethality. Many cancers harbor defects in specific DNA repair pathways, such as Homologous Recombination (HR), often due to mutations in genes like BRCA1 or BRCA2. These cancer cells become highly dependent on alternative repair pathways that involve FEN1. By inhibiting FEN1 with this compound, both repair pathways are compromised, leading to catastrophic DNA damage and selective death of the cancer cells, while normal cells with intact HR pathways are largely unaffected.[3][5]
Experimental Protocols
The following are generalized protocols based on methodologies used to characterize FEN1 inhibitors.[1][6] Researchers should optimize conditions for their specific experimental systems.
In Vitro FEN1 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of this compound to inhibit the cleavage of a synthetic DNA flap substrate.
Materials:
-
Recombinant human FEN1 protein
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Fluorescent DNA Substrate: A synthetic double-flap DNA oligo with a fluorophore (e.g., 6-FAM) on the 5' end of one flap and a quencher (e.g., BHQ-1) on the 3' end of the opposing flap.
-
This compound (dissolved in DMSO)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into Assay Buffer.
-
In a 384-well plate, add 10 µL of the diluted this compound solution to each well. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Add 20 µL of FEN1 protein diluted in Assay Buffer to each well (final concentration ~20 nM). Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the fluorescent DNA substrate (final concentration ~50 nM).
-
Immediately begin kinetic fluorescence readings at appropriate excitation/emission wavelengths (e.g., 485/520 nm for FAM) every 60 seconds for 30-60 minutes.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of this compound concentration to determine the IC₅₀ value.
Cell-Based Assay for Viability and DNA Damage
This protocol assesses the effect of this compound on cell proliferation and the induction of the DNA damage response.
Materials:
-
Cancer cell line of interest (e.g., HeLa, SW620)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well and 6-well cell culture plates
-
MTT or similar cell proliferation assay reagent
-
Lysis Buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)
-
Antibodies: Primary anti-γH2AX, anti-FEN1, anti-β-actin; appropriate secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 to 50 µM) for 72 hours.
-
Add MTT reagent according to the manufacturer's protocol and incubate.
-
Solubilize the formazan crystals and read the absorbance.
-
Calculate cell viability relative to the DMSO-treated control and determine the GI₅₀.
-
-
DNA Damage Response (Western Blot):
-
Seed cells in 6-well plates.
-
Treat cells with this compound (e.g., 10-20 µM) for a specified time (e.g., 24 hours).
-
Wash cells with PBS and lyse with ice-cold Lysis Buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against γH2AX and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of FEN1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapies. This document provides an in-depth technical overview of the discovery and development of FEN1-IN-3, a representative small molecule inhibitor from the N-hydroxyurea thienopyrimidine series. This guide details the compound's mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented is intended to support further research and development of FEN1 inhibitors as potential therapeutic agents.
Introduction to FEN1 as a Therapeutic Target
Flap endonuclease 1 (FEN1) is a structure-specific metallonuclease essential for maintaining genomic stability. Its primary roles include the removal of 5' RNA/DNA flaps during Okazaki fragment maturation in lagging strand DNA synthesis and participation in long-patch base excision repair (LP-BER).[1] Due to the high replicative demand of cancer cells, FEN1 is often overexpressed in various tumors. This dependency on FEN1 for survival, particularly in cancers with deficiencies in other DNA repair pathways like homologous recombination (HR), presents a therapeutic window for selective targeting through synthetic lethality.[2] Inhibition of FEN1 in such contexts leads to the accumulation of unresolved DNA intermediates, replication fork collapse, and ultimately, cancer cell death.
Discovery of the N-Hydroxyurea Thienopyrimidine Series
The N-hydroxyurea thienopyrimidine series of FEN1 inhibitors, which includes this compound, was identified through high-throughput screening efforts aimed at discovering potent and selective inhibitors of FEN1's endonuclease activity.[1] This series of compounds demonstrated low nanomolar potency in biochemical assays and the ability to potentiate the effects of DNA damaging agents in cancer cell lines.[1]
Chemical Structure of this compound
This compound is a derivative of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione core. Specifically, it is substituted at the N1 position with a 4-methoxybenzyl group and possesses a hydroxyl group at the N3 position, classifying it as an N-hydroxyurea derivative.
Chemical Name: 1-(4-methoxybenzyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is not publicly detailed, the general synthesis of the thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione scaffold involves the reaction of a 2-aminothiophene derivative with an isocyanate or a related carbonyl source to form the pyrimidinedione ring. The N1-substitution with the 4-methoxybenzyl group would likely be achieved by reacting the thienopyrimidinedione core with 4-methoxybenzyl halide. The final N-hydroxylation at the N3 position is a critical step for its inhibitory activity.
Mechanism of Action
This compound and other members of the N-hydroxyurea series act as competitive inhibitors of FEN1.[3] X-ray crystallography studies of a related compound in the series revealed that the N-hydroxyurea moiety coordinates with the two catalytic magnesium ions in the FEN1 active site. This interaction blocks the binding of the DNA substrate and prevents the necessary conformational changes for flap cleavage.[4]
Preclinical Data
This compound has demonstrated significant cellular activity. In a screen of 195 cancer cell lines, this compound exhibited a mean GI50 of 9.0 μM.[3] The substitution of the cyclopropylmethyl side-chain (present in a related compound) with the 4-methoxyphenyl group in this compound was shown to enhance its cellular activity.[3]
Quantitative Data Summary
| Compound | Assay Type | Cell Lines Screened | Mean GI50 (μM) | Reference |
| This compound | Growth Inhibition | 195 | 9.0 | [3] |
| Compound 1 | Growth Inhibition | 212 | 15.5 | [3] |
| Compound 2 | Growth Inhibition | 180 | 27.3 (79% resistant) | [3] |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize FEN1 inhibitors like this compound.
FEN1 Biochemical Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified FEN1 on a synthetic DNA flap substrate.
Materials:
-
Purified recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
This compound or other test compounds
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 20 µL of FEN1 protein diluted in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorescently labeled DNA flap substrate diluted in assay buffer.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission for FAM) every minute for 30-60 minutes.
-
Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the compound concentration.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein within intact cells.
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Cell culture medium and reagents
-
This compound or other test compounds
-
PBS, protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Anti-FEN1 antibody
Procedure:
-
Culture cells to ~80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes to create a melt curve, followed by cooling for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble FEN1 in each sample by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
Quantify the band intensities and plot the amount of soluble FEN1 as a function of temperature to determine the melting temperature (Tm). A shift in Tm in the presence of the inhibitor indicates target engagement.
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and reagents
-
This compound or other test compounds
-
6-well plates or culture dishes
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days), replacing the medium as needed.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Replication and Repair
The following diagram illustrates the central role of FEN1 in Okazaki fragment maturation and long-patch base excision repair, highlighting the process that is inhibited by this compound.
References
- 1. The identification and optimization of a N-hydroxy urea series of flap endonuclease 1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
FEN1-IN-3: A Selective Inhibitor of Flap Endonuclease 1 for Targeted Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with existing DNA damage response (DDR) deficiencies.[1][2] Overexpression of FEN1 is observed in numerous cancers and is associated with poor prognosis and resistance to chemotherapy.[1][2][3] FEN1-IN-3 (also referred to as BSM-1516) has emerged as a highly potent and selective small-molecule inhibitor of FEN1, demonstrating significant promise in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and visualization of its role in relevant signaling pathways.
Introduction to FEN1 and its Role in Cancer
FEN1 is a structure-specific metallonuclease that plays a crucial role in maintaining genomic stability through its involvement in several key DNA metabolic pathways:[4]
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, FEN1 is essential for removing the 5' RNA-DNA flaps that are formed.[3][5]
-
Long-Patch Base Excision Repair (LP-BER): FEN1 participates in the repair of damaged DNA bases.[2][4]
-
Stalled Replication Fork Rescue: It aids in the resolution of stalled replication forks, preventing replication collapse and DNA damage.[4]
-
Apoptotic DNA Fragmentation: FEN1 is involved in the degradation of genomic DNA during apoptosis.[4]
Given its central role in DNA metabolism, the dysregulation of FEN1 is implicated in the development and progression of various cancers, including breast, ovarian, lung, pancreatic, and colon cancer.[1][6][7] Tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations (defective in homologous recombination), exhibit a heightened dependency on FEN1 for survival.[8][9] This creates a synthetic lethal relationship, where inhibiting FEN1 in these cancer cells leads to cell death, while normal cells remain largely unaffected.[9][10][11] This principle forms the basis for the therapeutic targeting of FEN1 with selective inhibitors like this compound.
This compound: Mechanism of Action and Selectivity
This compound is a novel, potent, and selective inhibitor of FEN1 developed by Blacksmith Medicines.[1][12] Its mechanism of action is centered on its ability to bind to the active site of the FEN1 enzyme.
Binding Mode
This compound features a novel metal-binding pharmacophore that directly interacts with the two catalytic magnesium ions (Mg2+) present in the FEN1 active site.[12][13][14] This binding mode effectively blocks the substrate's entry to the catalytic site, thereby inhibiting the endonuclease activity of FEN1.[13] The N-hydroxyurea moiety within the inhibitor's structure is crucial for coordinating with these magnesium ions.[13]
Cellular Consequences of FEN1 Inhibition
Inhibition of FEN1 by this compound leads to an accumulation of unprocessed 5' DNA flaps during replication.[15] This triggers a DNA damage response, characterized by:
-
Increased Chromatin Association of FEN1 and PARP1: Inhibition of FEN1 leads to its increased association with chromatin in S-phase cells, along with the recruitment of PARP1.[12][14]
-
Cell Cycle Arrest: Treatment with this compound induces cell cycle arrest, particularly in cancer cells with deficient homologous recombination (HR) pathways, such as those lacking functional BRCA2.[1][12][14]
-
DNA Damage Signaling: The inhibitor promotes DNA damage signaling, as evidenced by the accumulation of chromatin-bound RPA32, a marker of single-stranded DNA (ssDNA).[1][12][14]
-
Apoptosis: Ultimately, the unresolved DNA damage leads to apoptosis and cell death.[16]
Quantitative Data for this compound
The potency and selectivity of this compound have been quantified through various biochemical and cellular assays.
| Assay Type | Target | Metric | Value | Reference |
| Biochemical Assay | FEN1 | IC50 | 7 nM | [14] |
| Biochemical Assay | Exonuclease 1 (Exo1) | IC50 | 460 nM | [14] |
| Cellular Thermal Shift Assay (CETSA) | FEN1 | EC50 | 24 nM | [14] |
| Clonogenic Assay (BRCA2-deficient DLD1 cells) | Cell Viability | EC50 | 350 nM | [14] |
| Clonogenic Assay (BRCA2-wild-type DLD1 cells) | Cell Viability | EC50 | 5 µM | [14] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
FEN1 Cleavage Assay (Fluorescence Polarization-Based)
This assay measures the endonuclease activity of FEN1 by monitoring the change in fluorescence polarization of a labeled DNA substrate.
Principle: A DNA substrate with a 5' flap is labeled with a fluorophore. In its intact state, the substrate has a high fluorescence polarization value. Upon cleavage of the flap by FEN1, the smaller, labeled fragment tumbles more rapidly in solution, resulting in a decrease in fluorescence polarization.
Materials:
-
Recombinant human FEN1 protein
-
Custom-synthesized DNA substrate with a 5' flap labeled with a suitable fluorophore (e.g., Atto495)[17]
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20[11]
-
This compound or other test compounds
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a solution of the DNA substrate in the assay buffer at a concentration determined by prior optimization (e.g., near the Km value).[17]
-
Serially dilute this compound in DMSO and then in assay buffer to the desired final concentrations.
-
Add the this compound dilutions to the microplate wells.
-
Add the FEN1 enzyme to the wells, ensuring thorough mixing. The final enzyme concentration should be optimized for a robust signal window.
-
Initiate the reaction by adding the DNA substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time (e.g., 15-60 minutes).[5][18]
-
Measure the fluorescence polarization of each well using the plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to no-enzyme and no-inhibitor controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[19]
Principle: When a ligand binds to a protein, it often stabilizes the protein's structure, leading to an increase in its melting temperature (Tm). CETSA measures this thermal shift in intact cells.
Materials:
-
SW620 colon cancer cells (or other suitable cell line)[13][19]
-
This compound
-
Cell lysis buffer
-
Antibodies specific to FEN1
-
Western blotting reagents and equipment or other protein detection method
Procedure:
-
Culture SW620 cells to a suitable confluency.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[19]
-
Cool the samples and lyse the cells to release the proteins.
-
Separate the soluble protein fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble FEN1 in each sample at each temperature using Western blotting or another quantitative protein detection method.
-
Plot the amount of soluble FEN1 as a function of temperature for both treated and untreated samples to generate melting curves.
-
Determine the Tm for each condition. The shift in Tm (ΔTm) indicates the degree of stabilization induced by this compound.
-
To determine the EC50, perform an isothermal dose-response experiment by treating cells with a range of inhibitor concentrations and heating them at a single temperature that shows a significant difference in FEN1 stability between the control and treated groups.[19]
Clonogenic Survival Assay
This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.
Principle: Cells are treated with a compound for a defined period, and then allowed to grow in drug-free medium. The number of colonies formed is a measure of the cells' reproductive viability.
Materials:
-
Cell culture medium and supplements
-
This compound
-
6-well plates or other suitable culture dishes
-
Crystal violet staining solution
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate the cells for an extended period (e.g., 10-14 days) until visible colonies are formed in the control wells.[19] The medium may be replaced with fresh, drug-containing medium periodically.
-
After the incubation period, wash the cells with PBS, fix them with a suitable fixative (e.g., methanol), and stain the colonies with crystal violet.
-
Wash the plates to remove excess stain and allow them to dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
-
Plot the surviving fraction against the drug concentration to generate a dose-response curve and determine the EC50 value.
Visualizations: Signaling Pathways and Experimental Workflows
FEN1's Role in DNA Repair and Replication
Caption: FEN1's core functions in DNA replication and repair pathways.
Mechanism of Action of this compound
Caption: The molecular and cellular consequences of FEN1 inhibition by this compound.
Experimental Workflow for FEN1 Inhibitor Characterization
Caption: A streamlined workflow for the characterization of FEN1 inhibitors.
Conclusion and Future Directions
This compound is a potent and selective inhibitor of FEN1 that has demonstrated significant anti-cancer activity in preclinical models, particularly in the context of HR-deficient tumors.[1][14] Its well-defined mechanism of action, involving direct binding to the catalytic metal ions in the FEN1 active site, provides a strong rationale for its therapeutic development.[13] The synergistic effects observed when this compound is combined with other DDR inhibitors, such as PARP, PARG, USP1, and ATR inhibitors, highlight its potential for use in combination therapies.[1] Further investigation in in vivo models is underway to fully elucidate the therapeutic potential of this compound as a targeted therapy for a range of cancers. The data and protocols presented in this guide offer a valuable resource for researchers in the field of oncology and drug development.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flap endonuclease-1 promotes pancreatic cancer progression via AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 | Cancer Genetics Web [cancerindex.org]
- 9. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]
- 11. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blacksmithmedicines.com [blacksmithmedicines.com]
- 13. esrf.fr [esrf.fr]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 16. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. neb.com [neb.com]
- 19. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eubopen.org [eubopen.org]
- 21. documents.thermofisher.com [documents.thermofisher.com]
In-Depth Technical Guide to the Biological Activity of FEN1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in the maintenance of genome integrity through its roles in DNA replication and repair. Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand synthesis and participates in the long-patch base excision repair (LP-BER) pathway. Its overexpression has been linked to various cancers, making it a compelling target for therapeutic intervention. FEN1-IN-3 is a small molecule inhibitor of human FEN1 (hFEN1) that has garnered interest for its potential as an anticancer agent. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative data, and its effects on cellular pathways.
Quantitative Data Summary
The primary reported quantitative measure of this compound's activity is its ability to stabilize the hFEN1 protein.
| Compound | Target | Assay Type | Value | Reference |
| This compound | Human FEN1 (hFEN1) | Cellular Thermal Shift Assay (CETSA) | EC50: 6.8 μM | [1] |
Note: The EC50 value represents the effective concentration of this compound required to achieve 50% of the maximum stabilization of hFEN1 in a cellular context. While this indicates target engagement, it is distinct from an IC50 value, which would measure the concentration needed to inhibit 50% of FEN1's enzymatic activity. At present, a specific IC50 value for this compound's enzymatic inhibition is not publicly available.
Mechanism of Action
This compound acts as an inhibitor of FEN1 by directly binding to the protein and inducing thermal stabilization.[1] This stabilization effect suggests a direct interaction with the FEN1 protein, leading to a conformational change that renders it more resistant to heat-induced denaturation. While the precise molecular interactions are not fully elucidated, this mechanism is distinct from competitive inhibitors that simply block the active site. By stabilizing FEN1, likely in an inactive or non-functional conformation, this compound prevents its proper function in DNA repair processes. This disruption of FEN1's enzymatic activity leads to the accumulation of unresolved DNA intermediates, ultimately triggering a DNA damage response and cell cycle arrest.[2][3]
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for EC50 Determination
The EC50 of this compound for hFEN1 stabilization was determined using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a target protein in the presence of a ligand within intact cells.
Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures the extent of this stabilization by heating cell lysates treated with the compound to a specific temperature, followed by quantification of the remaining soluble protein.
Generalized Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable human cell line (e.g., a colon cancer cell line) to a desired confluency.
-
Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a specified incubation period.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Heat the cell suspensions at a predetermined temperature (e.g., 50°C) for a short duration (e.g., 3-5 minutes) to induce protein denaturation and precipitation. Unbound proteins will denature and precipitate, while ligand-bound proteins will remain soluble.
-
Lyse the cells to release the soluble proteins.
-
-
Separation and Quantification:
-
Centrifuge the lysates to pellet the precipitated proteins and cell debris.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble FEN1 in the supernatant using a standard protein quantification method, such as Western blotting, with a specific antibody against FEN1.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the amount of soluble FEN1 as a function of the this compound concentration.
-
Fit the data to a sigmoidal dose-response equation to determine the EC50 value, which is the concentration of this compound that results in 50% of the maximal FEN1 stabilization.[1][4][5]
-
Cellular Proliferation Assay (e.g., MTT Assay)
To assess the impact of this compound on cell viability and proliferation, a colorimetric assay such as the MTT assay can be employed.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.
Generalized Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) to allow the compound to exert its effect.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
Signaling Pathways and Biological Effects
Inhibition of FEN1 by this compound disrupts critical DNA repair pathways, leading to replication stress and the accumulation of DNA damage. This, in turn, can activate downstream signaling cascades, ultimately resulting in cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects.
Disruption of Okazaki Fragment Maturation
FEN1 plays a crucial role in the maturation of Okazaki fragments during lagging strand DNA synthesis by removing the 5' RNA-DNA primers. Inhibition of FEN1 by this compound is expected to stall this process, leading to the accumulation of unprocessed Okazaki fragments. These unresolved flaps can trigger replication fork collapse and the formation of DNA double-strand breaks (DSBs).[8][9][10]
Synthetic Lethality in BRCA-Deficient Cancers
A key therapeutic strategy involving FEN1 inhibition is the concept of synthetic lethality. Cancer cells with mutations in BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a major pathway for repairing DSBs. These cells become highly dependent on alternative DNA repair pathways, including those involving FEN1. Inhibition of FEN1 in these HR-deficient cells creates a synthetic lethal scenario, where the simultaneous loss of two DNA repair pathways leads to catastrophic DNA damage and selective cancer cell death. FEN1 inhibition leads to an accumulation of replication-associated DSBs that cannot be repaired in BRCA-deficient cells, triggering apoptosis.[11][12][13][14]
Activation of the DNA Damage Response (DDR) Pathway
The accumulation of DSBs resulting from FEN1 inhibition activates the DNA Damage Response (DDR) pathway. Key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage. These kinases then phosphorylate a cascade of downstream effector proteins, including the checkpoint kinases CHK1 and CHK2. Activation of these checkpoints leads to cell cycle arrest, providing time for the cell to attempt repair. If the damage is too extensive, the DDR can signal for the induction of apoptosis.
Conclusion
This compound is a valuable research tool for studying the cellular functions of FEN1 and holds promise as a lead compound for the development of targeted anticancer therapies. Its mechanism of action, involving the stabilization of FEN1, presents a unique approach to inhibiting this critical DNA repair enzyme. The principle of synthetic lethality in BRCA-deficient cancers provides a clear rationale for its selective activity against tumor cells with specific genetic vulnerabilities. Further research is warranted to fully elucidate its molecular interactions, determine its enzymatic inhibitory potency, and explore its therapeutic potential in combination with other DNA damaging agents.
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamics of Enzymatic Interactions During Short Flap Human Okazaki Fragment Processing by Two forms of Human DNA Polymerase δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
FEN1-IN-3: A Targeted Approach to Disrupting DNA Damage Response in Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic integrity, playing a central role in DNA replication and repair. Its multifaceted enzymatic activities, including 5' flap endonuclease and 5'-3' exonuclease functions, are essential for Okazaki fragment maturation during lagging strand synthesis and for the long-patch base excision repair (LP-BER) pathway.[1] Given its elevated expression in numerous cancers and its role in chemoresistance, FEN1 has emerged as a promising therapeutic target. FEN1-IN-3 is a small molecule inhibitor of FEN1 that has shown potential in selectively targeting cancer cells with specific DNA repair deficiencies. This technical guide provides a comprehensive overview of the role of this compound in the DNA damage response, detailing its mechanism of action, relevant signaling pathways, and key experimental findings.
This compound: Mechanism of Action and Quantitative Profile
Another closely related and extensively studied FEN1 inhibitor, often referred to as C8, provides further insight into the quantitative effects of this class of compounds.
| Inhibitor | Parameter | Value | Cell Line/System | Reference |
| This compound (Compound 4) | EC50 (hFEN1 stabilization) | 6.8 μM | In vitro | [2] |
| FEN1 Inhibitor C8 | IC50 (Clonogenic Survival) | ~5-fold more sensitive in PEO1 (BRCA2-deficient) vs. PEO4 (BRCA2-proficient) | PEO1, PEO4 | [3] |
| FEN1 Inhibitor C8 | Clonogenic Survival | Greater sensitivity in BRCA-deficient cell lines | Panel of breast, ovarian, colorectal, and lung cancer cell lines | [3] |
| FEN1-IN-1 (Compound 1) | Mean GI50 | 15.5 μM | 212 cancer cell lines | [4] |
The Role of FEN1 in DNA Damage Response Pathways
FEN1 is a central player in multiple DNA metabolic pathways crucial for maintaining genome stability. Its inhibition by molecules like this compound has profound effects on the cellular response to DNA damage.
Long-Patch Base Excision Repair (LP-BER)
FEN1 is a key enzyme in the LP-BER pathway, which is responsible for repairing DNA damage from oxidation and alkylation. In this pathway, FEN1 cleaves the 5' flap structure that is created after a DNA polymerase synthesizes a short patch of DNA to replace the damaged segment. Inhibition of FEN1 disrupts LP-BER, leading to the accumulation of unrepaired DNA lesions.
Okazaki Fragment Maturation
During DNA replication, the lagging strand is synthesized in short segments called Okazaki fragments. FEN1 is essential for processing these fragments by removing the RNA primers at their 5' ends, allowing for the ligation of the fragments into a continuous strand. Inhibition of FEN1 during replication leads to the accumulation of unprocessed Okazaki fragments, which can cause replication fork stalling and collapse, ultimately resulting in DNA double-strand breaks (DSBs).
Stalled Replication Fork Rescue
FEN1 also participates in the rescue of stalled replication forks, which can arise from various DNA lesions or secondary structures.[5] By processing intermediates at stalled forks, FEN1 helps to prevent their collapse into DSBs. Disruption of this function by FEN1 inhibitors can exacerbate the cytotoxic effects of other DNA damaging agents.
Signaling Pathways and Experimental Workflows
The inhibition of FEN1 by this compound triggers a cascade of cellular events related to the DNA damage response. The following diagrams illustrate key signaling pathways and a typical experimental workflow to study the effects of FEN1 inhibition.
References
- 1. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 5. profiles.wustl.edu [profiles.wustl.edu]
FEN1-IN-3 and Synthetic Lethality: A Technical Guide for Cancer Drug Development
Introduction
Flap Endonuclease 1 (FEN1) is a highly conserved, structure-specific nuclease that plays a central role in maintaining genomic integrity.[1][2] Its enzymatic activities are critical for DNA replication and repair, particularly in the processing of Okazaki fragments during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[3][4][5] Given its fundamental role, FEN1 is often overexpressed in various cancers, correlating with tumor progression and resistance to chemotherapy.[1][6][7]
This guide explores the therapeutic strategy of targeting FEN1 through the principle of synthetic lethality. Synthetic lethality describes a genetic interaction where a deficiency in either of two genes is viable, but the simultaneous loss of both results in cell death.[8][9] This concept has been successfully exploited in oncology with PARP inhibitors for cancers harboring BRCA1/2 mutations.[9] Similarly, inhibiting FEN1 has been shown to be selectively lethal to cancer cells with pre-existing defects in other DNA repair pathways, most notably the Homologous Recombination (HR) pathway.[8][10] We will focus on FEN1-IN-3 and related small molecules as tools to induce this synthetic lethal effect, providing a technical overview of the underlying mechanisms, quantitative data, and key experimental protocols for researchers in oncology and drug development.
The Core Functions of FEN1 in Genome Maintenance
FEN1's primary function is to recognize and cleave single-stranded 5' DNA flaps, which are common intermediates in DNA metabolism.[3][4] This activity is indispensable for two major pathways:
-
Okazaki Fragment Maturation: During lagging strand DNA synthesis, DNA Polymerase displaces the RNA/DNA primer of the preceding Okazaki fragment, creating a 5' flap. FEN1 precisely removes this flap, creating a nick that is subsequently sealed by DNA Ligase I to form a continuous DNA strand.[4][11]
-
Long-Patch Base Excision Repair (LP-BER): This pathway corrects DNA damage from oxidation or alkylation. After a damaged base is removed, DNA polymerase synthesizes a new stretch of DNA, displacing the damaged strand as a flap. FEN1 cleaves this flap to allow for ligation and completion of the repair.[5][12][13]
The Principle of Synthetic Lethality
Synthetic lethality is a state where the co-occurrence of two genetic events is lethal to a cell, whereas a single occurrence of either event is not. In cancer therapy, this concept is applied by using a drug to inhibit a protein (Target B) that becomes essential for survival only when a cancer-specific mutation has already inactivated a related protein (Gene A). This creates a therapeutic window to selectively kill cancer cells while sparing healthy cells.
FEN1 Inhibition and Synthetic Lethality in Cancer
The primary synthetic lethal interaction for FEN1 involves defects in the Homologous Recombination (HR) DNA repair pathway.[8] Cancers with mutations in key HR genes, such as BRCA1 and BRCA2, are particularly vulnerable to FEN1 inhibition.[9][10]
The mechanism is as follows:
-
Inhibition of FEN1: Small molecule inhibitors block FEN1's ability to process Okazaki fragments and repair base damage.
-
Replication Stress: This failure leads to an accumulation of unresolved DNA flaps and single-strand breaks, causing replication forks to stall and collapse.[6][14]
-
DNA Double-Strand Breaks (DSBs): Collapsed replication forks generate toxic DSBs.
-
Repair Pathway Dependency: In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., BRCA1/2 mutants), this crucial repair mechanism is unavailable.
-
Cell Death: The inability to repair the overwhelming load of DSBs triggers apoptosis, leading to selective cancer cell death.[6][10]
References
- 1. mdpi.com [mdpi.com]
- 2. esrf.fr [esrf.fr]
- 3. academic.oup.com [academic.oup.com]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic insights into FEN1-mediated drug sensitivity and risk signature in colon cancer: An integrative bioinformatics study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. newatlas.com [newatlas.com]
- 11. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flap Endonuclease 1 Endonucleolytically Processes RNA to Resolve R-Loops through DNA Base Excision Repair [mdpi.com]
- 14. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
FEN1-IN-3 and Its Impact on Okazaki Fragment Processing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, primarily responsible for the removal of 5' RNA/DNA flaps during Okazaki fragment maturation on the lagging strand. Its inhibition presents a promising strategy for cancer therapy, particularly in tumors with existing DNA damage response deficiencies. This technical guide provides an in-depth analysis of FEN1-IN-3, a representative small molecule inhibitor from the N-hydroxyurea class, and its effects on Okazaki fragment processing. We will delve into the quantitative aspects of FEN1 inhibition, detailed experimental methodologies for its characterization, and the downstream cellular consequences of impeding FEN1 function.
Introduction to FEN1 and Okazaki Fragment Processing
During lagging strand DNA synthesis, DNA is synthesized in short segments known as Okazaki fragments. Each fragment is initiated by an RNA-DNA primer that must be removed to allow for the ligation of the fragments into a continuous strand. This process, termed Okazaki fragment maturation, is principally mediated by FEN1. The enzyme recognizes and cleaves the 5' flap structure created when a DNA polymerase displaces the primer of the preceding Okazaki fragment. Inefficient processing of these flaps can lead to replication fork stalling, DNA breaks, and genomic instability.[1][2][3]
There are two main pathways for flap removal:
-
Short-flap pathway: FEN1 directly cleaves short 5' flaps as they are generated.[4][5]
-
Long-flap pathway: If flaps become extended, they are first processed by Dna2 nuclease before FEN1 performs the final cleavage.[5]
FEN1's central role in this fundamental process makes it an attractive target for therapeutic intervention.
This compound and the N-Hydroxyurea Class of Inhibitors
This compound is a member of the N-hydroxyurea series of FEN1 inhibitors.[6][7] These compounds act by chelating the two catalytic magnesium ions in the FEN1 active site, thereby preventing the proper binding and cleavage of the 5' flap substrate.[6][8][9] This mode of action can be either competitive or a mixed non-competitive/competitive inhibition depending on the specific compound.[7][10]
Quantitative Data on FEN1 Inhibition
| Compound | Target | Assay Type | IC50 / GI50 / EC50 | Reference |
| This compound (Compound 4) | hFEN1 | Cellular Thermal Shift Assay (CETSA) | EC50: 6.8 μM | [7] |
| Compound 1 | hFEN1 | In vitro Flap Endonuclease Assay | IC50: ~100 nM | [7] |
| Compound 1 | 212 cancer cell lines | Growth Inhibition | Mean GI50: 15.5 μM | [10] |
| Compound 2 | hFEN1 | In vitro Flap Endonuclease Assay | IC50: ~100 nM | [7] |
| Compound 3 | 195 cancer cell lines | Growth Inhibition | Mean GI50: 9.0 μM | [10] |
| Compound 16 | FEN1 | In vitro Flap Endonuclease Assay | IC50: < 1 μM | [6] |
Experimental Protocols
In Vitro FEN1 Flap Endonuclease Activity Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the cleavage of a synthetic DNA flap substrate by recombinant FEN1.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate: A synthetic oligonucleotide substrate with a 5' flap, a fluorophore (e.g., 6-FAM) on the 5' end of the flap, and a quencher (e.g., BHQ-1) on the template strand in close proximity to the fluorophore.
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA.
-
This compound or other test compounds dissolved in DMSO.
-
384-well microplate.
-
Fluorescence plate reader.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled DNA flap substrate at a final concentration of 50 nM.
-
Add this compound or other test compounds at various concentrations to the wells of the microplate. Include a DMSO-only control.
-
Add recombinant human FEN1 to the wells to a final concentration of 1 nM to initiate the reaction.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence intensity over time using a plate reader. Cleavage of the flap by FEN1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA)
This assay determines the engagement of an inhibitor with its target protein in a cellular context by measuring the thermal stabilization of the protein upon ligand binding.
Materials:
-
Cultured cells (e.g., SW620 colon cancer cells).
-
This compound or other test compounds dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Equipment for heating cell suspensions (e.g., PCR cycler).
-
SDS-PAGE and Western blotting reagents.
-
Anti-FEN1 antibody.
Procedure:
-
Treat cultured cells with various concentrations of this compound or a DMSO control for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes to induce protein denaturation and precipitation.
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble FEN1 in each sample by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
Quantify the band intensities and plot the amount of soluble FEN1 as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
To determine the EC50, perform the assay at a fixed temperature (e.g., the temperature at which a significant shift is observed) with varying concentrations of the inhibitor.
Signaling Pathways and Cellular Consequences of this compound Inhibition
Inhibition of FEN1 by this compound disrupts the normal processing of Okazaki fragments, leading to the accumulation of unprocessed 5' flaps.[1][11] This triggers a cascade of cellular events, primarily activating the DNA Damage Response (DDR) pathway.
Caption: Signaling pathway of this compound action.
The accumulation of unprocessed 5' flaps leads to replication fork stalling and collapse, resulting in the formation of DNA double-strand breaks (DSBs).[1][11] These DSBs are recognized by sensor proteins such as the MRN complex (MRE11-RAD50-NBS1), which in turn activates the ATM and ATR kinases.[1][11] This initiates a signaling cascade that phosphorylates downstream effectors like CHK1 and CHK2, leading to cell cycle arrest, typically at the G2/M transition, to allow time for DNA repair.[12] If the damage is too extensive, the cells are driven into apoptosis.[12]
This mechanism underlies the concept of "synthetic lethality," where the inhibition of FEN1 is particularly effective in cancer cells that already have defects in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2, which are involved in homologous recombination repair of DSBs.[5]
Experimental Workflow for FEN1 Inhibitor Characterization
The development and characterization of a FEN1 inhibitor like this compound typically follows a structured workflow.
Caption: Experimental workflow for FEN1 inhibitor characterization.
This workflow begins with the discovery of potential inhibitors through high-throughput screening. Promising "hits" are then subjected to rigorous biochemical characterization to determine their potency (IC50), mechanism of action, and selectivity. Subsequently, cellular assays are employed to confirm target engagement, assess effects on cell viability, and investigate the induction of the DNA damage response and cell cycle arrest. Finally, promising candidates are evaluated in preclinical in vivo models to assess their anti-tumor efficacy.
Conclusion
This compound and other N-hydroxyurea-based inhibitors represent a significant advancement in the development of targeted cancer therapies. By disrupting the fundamental process of Okazaki fragment maturation, these compounds induce a synthetic lethal phenotype in cancer cells with compromised DNA repair capabilities. The experimental protocols and conceptual frameworks outlined in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of FEN1 inhibition. Future work will likely focus on optimizing the potency and selectivity of these inhibitors and exploring their efficacy in combination with other DNA-damaging agents and targeted therapies.
References
- 1. Error-prone, stress-induced 3’ flap-based Okazaki fragment maturation supports cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Missed cleavage opportunities by FEN1 lead to Okazaki fragment maturation via the long-flap pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 8. esrf.fr [esrf.fr]
- 9. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. Nuclease - Wikipedia [en.wikipedia.org]
The FEN1 Active Site: A Structural Overview
An In-depth Technical Guide to the FEN1 Enzyme's Active Site
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease-1 (FEN1) is a critical enzyme in maintaining genomic stability, primarily through its roles in Okazaki fragment maturation during DNA replication and in long-patch base excision repair (LP-BER).[1][2][3] As a structure-specific metallonuclease, FEN1 precisely removes 5' single-stranded DNA or RNA flaps, creating a ligatable nick.[4][5][6] Its overexpression in various cancers and its synthetic lethal interactions with genes frequently mutated in tumors have positioned FEN1 as a significant target for cancer therapy.[2][7][8] This guide provides a detailed examination of the FEN1 active site, its catalytic mechanism, substrate interactions, and the methodologies used for its study.
The FEN1 protein consists of a nuclease core domain and an extended C-terminal tail responsible for protein-protein interactions, notably with Proliferating Cell Nuclear Antigen (PCNA).[9][10] The core domain adopts a distinctive kidney-bean shape, featuring a central mixed β-sheet flanked by α-helices.[7][9] A critical feature is a helical arch or clamp that spans the active site.[4][5] This arch is often disordered in the absence of a DNA substrate but undergoes an order-to-disorder transition upon DNA binding, forming a gateway through which the 5' flap is threaded.[4][5]
Key Structural Features:
-
Helical Gateway: Formed by two helices (α2 and α4), this structure acts as a gate, enforcing specificity for single-stranded DNA and a free 5' end.[4]
-
DNA Bending: Upon binding, FEN1 induces a sharp bend of approximately 100° in the DNA substrate.[4][11][12] This kinking is crucial for positioning the scissile phosphate of the 5' flap into the active site for cleavage.[13]
-
Metal Ion Coordination: The active site contains a high density of conserved acidic residues that coordinate two essential divalent metal ions, typically Mg²⁺.[7][9][14] These ions are central to the catalytic mechanism.
Catalytic Mechanism and Key Residues
FEN1 employs a two-metal-ion catalytic mechanism for phosphodiester bond hydrolysis, a common strategy among metallonucleases.[4][9] The two metal ions are positioned to activate a water molecule for nucleophilic attack on the scissile phosphate and to stabilize the transition state and the leaving group.
Seven conserved active site carboxylates are characteristic of the FEN superfamily and are essential for coordinating the two metal ions.[4] Mutational studies have identified several critical residues in human FEN1:
-
D34, D86, E158, E160, D179, D181, D233: These acidic residues form the catalytic core and are directly involved in binding the two metal ions.[4][15] Mutations in these residues, particularly D34, D86, E160, and D181, can abolish nuclease activity while retaining the ability to bind DNA.[15]
-
Y40: This tyrosine residue stacks against the base 5' to the scissile phosphate, contributing to the precise positioning of the flap for cleavage.[5][16]
-
K93 and R100: These residues are implicated in steering the 5' flap through the active site and binding the scissile phosphate, ensuring cleavage occurs exactly one nucleotide into the downstream duplex DNA.[5][16]
The logical relationship between FEN1's domains and its catalytic function is illustrated below.
Substrate Recognition and Interaction with PCNA
FEN1 is a structure-specific, not sequence-specific, endonuclease.[4] Its substrate recognition is a multi-step process:
-
Initial Binding: FEN1 first binds to the base of the flap structure, primarily interacting with the double-stranded DNA regions.[5][17] It recognizes and binds to the unpaired 3' flap, which helps to properly orient the enzyme.[13]
-
DNA Bending: The enzyme then bends the DNA, kinking it at the flap junction.[12][13]
-
Flap Threading: The free 5' end of the flap is then threaded through the helical gateway to access the active site.[5][17] This "threading" model explains why blockage of the 5' end (e.g., by a bulky adduct or a secondary structure) inhibits FEN1's cleavage activity.[5][17]
FEN1's activity is significantly stimulated (10- to 50-fold) by its interaction with PCNA, the sliding DNA clamp.[18][19] This interaction is crucial for localizing FEN1 to sites of DNA replication and repair.[20] The interaction is mediated by the C-terminal tail of FEN1, which anchors to the interdomain connector loop (IDCL) of a PCNA subunit.[18][21] This creates a flexible tether, allowing the FEN1 core domain to swing in and engage the DNA substrate threaded through the PCNA ring.[11][22]
Quantitative Analysis of FEN1 Activity and Inhibition
The study of FEN1 kinetics and its inhibition is vital for drug development. Various parameters are used to quantify its enzymatic activity and the potency of inhibitors.
| Parameter | Description | Typical Values for FEN1 | Reference |
| Km | Michaelis constant; substrate concentration at half-maximal velocity. | 5-50 nM for flap substrates | [23] |
| kcat | Turnover number; the number of substrate molecules converted per enzyme per second. | ~10-100 s-1 | [24] |
| Kd | Dissociation constant; a measure of binding affinity between FEN1 and DNA/inhibitors. | Varies with substrate and conditions | [25] |
| IC50 | Half-maximal inhibitory concentration; concentration of an inhibitor that reduces enzyme activity by 50%. | 17 nM - 6.8 µM for N-hydroxyurea compounds | [2] |
Note: Values can vary significantly based on the specific substrate, buffer conditions, and assay used.
FEN1 Inhibitors and Their Mode of Action
Given its role in cancer, significant effort has been dedicated to developing FEN1 inhibitors. The N-hydroxyurea class of compounds has shown particular promise.[2][7]
Crystallographic studies of an N-hydroxyurea inhibitor bound to FEN1 revealed its mode of action.[7] The inhibitor molecule occupies the active site and directly coordinates the two catalytic magnesium ions through its N-hydroxyurea moiety.[7] By superimposing this structure with a FEN1-product DNA complex, it was shown that the inhibitor occupies the same space as the scissile phosphate of the DNA substrate, thereby physically blocking the DNA from entering the catalytic site.[2][7]
Key Experimental Protocols
A variety of biochemical and biophysical assays are used to characterize FEN1's activity and its interaction with substrates and inhibitors.
Fluorogenic FEN1 Activity Assay
This high-throughput assay measures FEN1 cleavage of a specially designed DNA substrate.
Principle: A double-flap DNA substrate is synthesized with a fluorophore on one strand and a quencher on the other. In the intact substrate, the quencher suppresses the fluorophore's signal. Upon cleavage by FEN1, the fluorophore-containing fragment is released, leading to an increase in fluorescence.
-
Substrate Preparation: Anneal three synthetic oligonucleotides to form a double-flap structure. One oligonucleotide contains a 5' fluorophore (e.g., 6-FAM), and another contains a 3' quencher (e.g., BHQ-1) positioned opposite the fluorophore.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Assay Execution (384-well plate format): a. Pipette 30 µL of FEN1 enzyme (at the desired concentration, e.g., 20 nM) or buffer (for no-enzyme control) into each well. b. Initiate the reaction by adding 10 µL of the fluorogenic substrate (e.g., 50 nM final concentration). c. For inhibitor studies, pre-incubate the enzyme with various concentrations of the inhibitor compound before adding the substrate.
-
Data Collection: Measure the fluorescence signal kinetically over time (e.g., for 30 minutes at room temperature) using a plate reader with appropriate excitation/emission filters (e.g., 525 nm excitation, 598 nm emission).
-
Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence increase. Plot rates against inhibitor concentration to determine IC₅₀ values.
The workflow for a typical high-throughput screening campaign using this assay is visualized below.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. It is used to determine thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Detailed Protocol:
-
Sample Preparation: Dialyze purified FEN1 protein and the inhibitor compound/DNA substrate into the same buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂). The concentration of FEN1 in the sample cell should be 10-50 times the expected Kd.
-
Instrument Setup: Equilibrate the instrument to the desired temperature (e.g., 25°C). Load the FEN1 solution into the sample cell and the ligand (inhibitor or DNA) into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the ligand into the sample cell while stirring.
-
Data Collection: The instrument records the heat change after each injection.
-
Analysis: Integrate the heat peaks and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to extract the thermodynamic parameters. ITC studies have shown that Mg²⁺ is necessary for the binding of some N-hydroxyurea inhibitors to FEN1.[7]
FEN1 in DNA Repair Pathways
FEN1 is a key player in multiple DNA metabolic pathways.[1] Its canonical role in Long-Patch Base Excision Repair (LP-BER) is essential for removing damage from oxidative stress.[3]
Conclusion
The active site of FEN1 is a highly specific and dynamic molecular machine. Its unique architecture, which facilitates DNA bending and flap threading, combined with a conserved two-metal-ion catalytic mechanism, ensures the precise and efficient removal of 5' flaps. The critical dependence of FEN1's function on its interaction with PCNA integrates it seamlessly into the cellular machinery of DNA replication and repair. A thorough understanding of this active site, from its key residues to its quantitative enzymatic parameters, is paramount for the rational design of potent and specific inhibitors for use in cancer therapy.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Functions in Long Patch Base Excision Repair Under Conditions of Oxidative Stress in Vertebrate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Flap Endonuclease Structures, DNA Double Base Flipping and a Unified Understanding of the FEN1 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Double strand binding – single strand incision mechanism for human flap endonuclease: implications for the superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esrf.fr [esrf.fr]
- 8. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. researchgate.net [researchgate.net]
- 11. Repair complexes of FEN1 endonuclease, DNA, and Rad9-Hus1-Rad1 are distinguished from their PCNA counterparts by functionally important stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FEN Nucleases: Bind, Bend, Fray, Cut - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for FEN-1 substrate specificity and PCNA-mediated activation in DNA replication and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The flexible loop of human FEN1 endonuclease is required for flap cleavage during DNA replication and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FEN1 flap structure-specific endonuclease 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 17. Flap Endonuclease 1 Mechanism Analysis Indicates Flap Base Binding Prior to Threading - PMC [pmc.ncbi.nlm.nih.gov]
- 18. embopress.org [embopress.org]
- 19. Structural basis for recruitment of human flap endonuclease 1 to PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Disruption of the FEN-1/PCNA Interaction Results in DNA Replication Defects, Pulmonary Hypoplasia, Pancytopenia, and Newborn Lethality in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Two modes of FEN1 binding to PCNA regulated by DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spring8.or.jp [spring8.or.jp]
- 23. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rate-determining Step of Flap Endonuclease 1 (FEN1) Reflects a Kinetic Bias against Long Flaps and Trinucleotide Repeat Sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 26. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: FEN1-IN-3 Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair.[1][2] Its overexpression is observed in numerous cancers, including breast, prostate, and lung, making it a compelling therapeutic target.[1] FEN1-IN-3 belongs to a class of N-hydroxyurea-based small molecule inhibitors that target the FEN1 active site. Inhibition of FEN1 disrupts DNA replication and repair, leading to an accumulation of DNA double-strand breaks (DSBs) and subsequent cell death, particularly in cancer cells with existing defects in DNA damage response (DDR) pathways, such as those with BRCA1 or BRCA2 mutations. This phenomenon, known as synthetic lethality, provides a strategic advantage for targeted cancer therapy.
These application notes provide detailed protocols for cellular assays designed to characterize the effects of this compound, a representative N-hydroxyurea FEN1 inhibitor. The assays described herein are essential for evaluating its cellular potency, mechanism of action, and synthetic lethal interactions.
Mechanism of Action
This compound and related N-hydroxyurea inhibitors function by binding to the two catalytic magnesium ions in the FEN1 active site.[3][4] This action blocks the entry of the DNA substrate, preventing the cleavage of 5' DNA flaps that are essential intermediates in DNA replication and repair.[3][4] The unresolved flaps lead to replication fork stalling and collapse, generating DSBs.[5][6] In healthy cells, these breaks can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with deficient HR pathways (e.g., BRCA1/2 mutations), the accumulation of DSBs overwhelms the cell's repair capacity, leading to apoptosis.[7][8]
Data Presentation
Table 1: Cellular Potency of N-Hydroxyurea FEN1 Inhibitors
| Compound Series | Cell Line | Genotype | Assay Type | Endpoint | Value (µM) | Reference |
| N-hydroxyurea | HCT-116 | MSI | Growth Inhibition | GI50 | ~9.0 - 15.5 | [9] |
| N-hydroxyurea | SW620 | MSS | Growth Inhibition | GI50 | >30 | [9] |
| FEN1 Inhibitor C8 | PEO1 | BRCA2-deficient | Clonogenic Survival | IC50 | ~3.1 | [7] |
| FEN1 Inhibitor C8 | PEO4 | BRCA2-proficient | Clonogenic Survival | IC50 | ~12.5 | [7] |
| BSM-1516 | DLD1 | BRCA2-deficient | Clonogenic Survival | EC50 | 0.35 | [8] |
| BSM-1516 | DLD1 | BRCA2-proficient | Clonogenic Survival | EC50 | 5.0 | [8] |
Note: this compound is a representative N-hydroxyurea inhibitor. The values presented are for functionally similar compounds from the same class, demonstrating the typical potency and synthetic lethal window.
Experimental Protocols
Protocol 1: Cell Viability and Growth Inhibition (MTT/GI50 Assay)
This protocol determines the concentration of this compound required to inhibit cell growth by 50% (GI50).
Materials:
-
Cancer cell lines (e.g., HCT-116, SW620)
-
Complete growth medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log concentration of this compound and determine the GI50 value using non-linear regression.
Protocol 2: Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival.[10]
Materials:
-
Cancer cell lines (e.g., PEO1, PEO4, DLD1 BRCA2-/-)
-
Complete growth medium
-
This compound
-
6-well plates
-
Fixing solution (e.g., 6% glutaraldehyde)
-
Staining solution (0.5% crystal violet)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 3 days).[7]
-
Recovery: Remove the drug-containing medium, wash with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-3 weeks, allowing colonies to form.[10] A colony is typically defined as a cluster of at least 50 cells.[10]
-
Fixing and Staining: Aspirate the medium, wash with PBS, and fix the colonies with fixing solution for 15 minutes. Stain with crystal violet solution for 30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies in each well.
-
Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to the plating efficiency of the vehicle control.
Protocol 3: Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol visualizes and quantifies DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX), a well-established DSB marker.[11]
Materials:
-
Cells grown on coverslips in 12- or 24-well plates
-
This compound
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.3% Triton X-100 in PBS[11]
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS[11]
-
Primary Antibody: Anti-γH2AX antibody (e.g., Millipore #05-636)
-
Secondary Antibody: Fluorescently-labeled anti-mouse/rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle for the desired time (e.g., 24-48 hours).
-
Fixation: Fix the cells with 4% PFA for 15-30 minutes at room temperature.[11][12]
-
Washing: Wash three times with PBS.[11]
-
Permeabilization: Permeabilize with 0.3% Triton X-100 for 10-30 minutes.[11]
-
Blocking: Block non-specific binding with 5% BSA for 1 hour at room temperature.[11][12]
-
Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (diluted in blocking buffer, e.g., 1:200 to 1:1000) overnight at 4°C in a humidified chamber.[11][12]
-
Washing: Wash three times with PBS or PBS-T (PBS + 0.05% Tween 20).[12]
-
Secondary Antibody Incubation: Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.[11][12]
-
Nuclear Counterstaining: Wash three times with PBS-T. Stain nuclei with DAPI for 5 minutes.[12]
-
Mounting: Wash once with PBS and mount the coverslips onto microscope slides using antifade medium.[12]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., Fiji/ImageJ). An increase in foci indicates an accumulation of DNA damage.[11]
Visualizations
Signaling Pathway of FEN1 Inhibition
Caption: FEN1 inhibition by this compound leads to DNA damage and cell death.
Experimental Workflow for Evaluating this compound
Caption: Workflow for the cellular characterization of FEN1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 4. esrf.fr [esrf.fr]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kuickresearch.com [kuickresearch.com]
- 9. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: FEN1-IN-3 Treatment in BRCA-Deficient Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synthetic lethal interaction between FEN1 inhibition and BRCA deficiency in cancer cell lines. The protocols outlined below are based on established experimental evidence and are intended to guide researchers in the preclinical assessment of FEN1 inhibitors, such as FEN1-IN-3, as a targeted therapeutic strategy for BRCA-mutant cancers.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, particularly in the processing of Okazaki fragments during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2][3] In cells with deficiencies in the homologous recombination (HR) pathway, such as those with mutations in BRCA1 or BRCA2, the reliance on alternative DNA repair pathways is increased.[1][4] Inhibition of FEN1 in these HR-deficient cells leads to the accumulation of unresolved DNA intermediates, resulting in increased DNA double-strand breaks (DSBs), cell cycle arrest, and ultimately, synthetic lethality.[4][5][6][7] This creates a therapeutic window to selectively target BRCA-deficient cancer cells while sparing normal, HR-proficient cells.
The small molecule inhibitor this compound is an exemplary compound designed to exploit this vulnerability. These notes provide detailed protocols for assessing the cellular effects of FEN1 inhibitors in BRCA-deficient cell lines.
Key Signaling Pathways and Mechanisms
The synthetic lethality induced by FEN1 inhibition in BRCA-deficient cells stems from the critical roles of both proteins in maintaining genomic stability. The following diagram illustrates the central concept:
References
- 1. Draining the FEN1s for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hypersensitivity of BRCA-Deficient Cancer Cells to FEN1 Inhibition [escholarship.org]
Application Notes and Protocols: Synergistic Targeting of DNA Repair Pathways with FEN1 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of precision oncology, targeting DNA damage response (DDR) pathways has emerged as a highly effective strategy. Poly(ADP-ribose) polymerase (PARP) inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. This success is rooted in the concept of synthetic lethality, where the simultaneous inhibition of two otherwise non-lethal pathways results in cell death.
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER). Emerging evidence highlights a synthetic lethal relationship between the inhibition of FEN1 and PARP. The dual blockade of these pathways leads to an accumulation of unresolved DNA lesions, ultimately triggering catastrophic genomic instability and apoptosis in cancer cells. This combination strategy holds promise for expanding the utility of PARP inhibitors to a broader range of tumors, including those that have developed resistance.
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of FEN1 inhibitors, such as FEN1-IN-3, with various PARP inhibitors. Detailed protocols for key experimental assays are provided to facilitate the exploration of this promising therapeutic strategy.
Rationale for Combination Therapy
The synthetic lethality between FEN1 and PARP inhibitors stems from their distinct but complementary roles in maintaining genomic integrity.
-
PARP's Role in DNA Repair: PARP enzymes, particularly PARP1, are crucial for detecting and signaling single-strand breaks (SSBs) in DNA.[1][2][3] Inhibition of PARP catalytic activity or "trapping" of PARP on DNA prevents the efficient repair of these SSBs.[2][3][4] Unrepaired SSBs can collapse replication forks, leading to the formation of more cytotoxic double-strand breaks (DSBs).[1][2] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to cell death.[1][5]
-
FEN1's Role in DNA Replication and Repair: FEN1 is a structure-specific endonuclease essential for processing 5' flaps that arise during Okazaki fragment maturation in lagging strand DNA synthesis and in LP-BER.[6][7][8][9][10] Inhibition of FEN1 leads to the accumulation of these unprocessed flaps, which can stall replication forks and generate DNA damage.[7][11][12]
The Synergy: When both FEN1 and PARP are inhibited, cancer cells face a dual assault on their DNA repair and replication machinery. The accumulation of unrepaired SSBs due to PARP inhibition, combined with the replication stress and flap-processing defects caused by FEN1 inhibition, creates an overwhelming level of DNA damage that even HR-proficient cells may struggle to resolve. This synergistic interaction can lead to enhanced cancer cell killing and potentially overcome resistance to PARP inhibitors alone.[13][14][15]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of FEN1 and PARP inhibitors.
Table 1: In Vitro Potency of FEN1 and PARP Inhibitors
| Inhibitor | Target | Cell Line | IC50 | Reference |
| This compound | FEN1 | - | Data not available in search results | |
| LNT1 | FEN1/EXO1 | SUM149PT (BRCA1-mutant) | 1.4 µM | [13] |
| LNT1 | FEN1/EXO1 | BT549 (BRCAwt) | Intermediate sensitivity | [13] |
| BSM-1516 | FEN1 | DLD1 (BRCA2-deficient) | 350 nM (EC50, clonogenic) | [9][16][17] |
| BSM-1516 | FEN1 | DLD1 (BRCA2-wild-type) | 5 µM (EC50, clonogenic) | [9][16][17] |
| Talazoparib | PARP | Multiple TNBC cell lines | 3.0 x 10⁻⁴ µM to 0.47 µM | [13] |
| Olaparib | PARP | - | Varies by cell line | [18] |
| Niraparib | PARP | - | Varies by cell line | [18] |
| Rucaparib | PARP | - | Varies by cell line | [18] |
Table 2: Synergy Analysis of FEN1 and PARP Inhibitor Combinations
| FEN1 Inhibitor | PARP Inhibitor | Cell Line | Combination Index (CI) at Fa=0.5 | Synergy Interpretation | Reference |
| LNT1 | Talazoparib | HCC1395-OlaR (BRCA2-mutant, Olaparib-resistant) | 0.20 | Strong Synergy | [13][14][15][19] |
| LNT1 | Talazoparib | 7 out of 10 TNBC cell lines | < 0.9 | Synergistic or Additive | [13][14][15][19] |
| BSM-1516 | Olaparib, Niraparib, Talazoparib, AZD5305 | BRCA2-proficient and -deficient cell lines | Strong synergy reported | Strong Synergy | [9][17] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of FEN1 and PARP Inhibition
The following diagram illustrates the key DNA repair and replication pathways affected by the combined inhibition of FEN1 and PARP, leading to synthetic lethality.
Caption: Combined FEN1 and PARP inhibition leads to synthetic lethality.
Experimental Workflow for Synergy Assessment
This diagram outlines a typical workflow for assessing the synergistic effects of a FEN1 inhibitor and a PARP inhibitor in cancer cell lines.
References
- 1. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 5. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Immunofluorescence Staining of γH2AX [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. pubcompare.ai [pubcompare.ai]
- 11. communities.springernature.com [communities.springernature.com]
- 12. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. punnettsquare.org [punnettsquare.org]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. blacksmithmedicines.com [blacksmithmedicines.com]
- 18. researchgate.net [researchgate.net]
- 19. stemcell.com [stemcell.com]
Application Notes and Protocols for FEN1-IN-3 Xenograft Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a key role in maintaining genomic stability.[1][2] Its functions include Okazaki fragment maturation, long-patch base excision repair, and rescue of stalled replication forks.[2][3] Overexpression of FEN1 has been observed in numerous cancers, including breast, ovarian, lung, and pancreatic cancer, and is often associated with increased genomic instability and resistance to chemotherapeutic agents.[4][2] This makes FEN1 an attractive therapeutic target. Inhibition of FEN1 has shown synthetic lethality in cancers with defects in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations, providing a targeted therapeutic strategy.[5][6][7]
FEN1-IN-3 is a small molecule inhibitor of human FEN1.[8] This document provides a detailed experimental design and protocol for evaluating the in vivo efficacy of this compound using a subcutaneous xenograft mouse model. The provided protocols are based on established methodologies for xenograft studies and data from similar FEN1 inhibitors, offering a comprehensive guide for preclinical assessment.
FEN1 Signaling and Therapeutic Rationale
FEN1's role extends beyond basic DNA maintenance; it is implicated in key cancer-promoting signaling pathways. For instance, FEN1 can enhance tumor progression through the AKT/mTOR signaling pathway and regulate the Wnt/β-catenin pathway.[9][10] Furthermore, FEN1 has been shown to mediate the activation of STAT3, promoting breast cancer proliferation and metastasis.[11] The inhibition of FEN1 is expected to disrupt these pathways, in addition to inducing synthetic lethality in HR-deficient tumors, leading to cell cycle arrest, DNA damage accumulation, and ultimately, tumor cell apoptosis.[1][6]
Quantitative Data Summary
The following table summarizes representative data from published studies on various FEN1 inhibitors in xenograft models. This data provides a benchmark for expected outcomes when testing this compound.
| Inhibitor | Cancer Cell Line | Mouse Model | Dosing Regimen | Key Findings | Reference |
| C8 | HCC1806 (Breast) | Immunocompromised | 20 mg/kg i.p. every 12h | Significant reduction in tumor growth. | [6][12] |
| C8 | HCT116 (Colon) | Immunocompromised | 20 mg/kg i.p. every 12h | Significant reduction in tumor growth. | [6][12] |
| C8 | MDA-MB-231 (Breast) | Immunocompromised | 20 mg/kg i.p. every 12h | No significant effect on tumor growth (resistant). | [6][12] |
| C20 | A549 (Lung) | Nude mice | Not specified | Monitored tumor volume reduction. | [13] |
| SC13 | HeLa (Cervical) | Nude mice | 200 µg i.p. daily for 5 days | Enhanced sensitivity to radiation therapy. | [14] |
| BSM-1516 | DLD1 (Colon, BRCA2-deficient) | Not specified in abstract | In vivo testing underway | ~15-fold more sensitive than BRCA2-wild-type in vitro. | [15] |
Note: Specific in vivo efficacy data for this compound is not publicly available. The following protocols are based on general best practices and data from the inhibitors listed above.
Experimental Workflow
The overall workflow for the this compound xenograft study is depicted below.
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Cell Line Selection and Culture:
-
Select a suitable human cancer cell line. Cell lines with known defects in homologous recombination (e.g., BRCA1/2 deficient DLD1 cells) are recommended to leverage the synthetic lethality of FEN1 inhibition.[15] Other responsive cell lines from literature include HCC1806 (breast cancer) and HCT116 (colon cancer).[6]
-
Culture the selected cells in their recommended medium supplemented with fetal bovine serum and antibiotics, under standard conditions (37°C, 5% CO2).
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting.[16]
-
-
Animal Model:
-
Tumor Cell Inoculation:
-
Harvest cells by trypsinization and wash them twice with sterile, serum-free medium or PBS.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel on ice to a final concentration of 2 x 10^7 cells/mL.[16]
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[5][17]
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[5]
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.[12]
-
Protocol 2: this compound Administration
-
This compound Formulation (Hypothetical):
-
This compound (C15H12N2O4, MW: 284.27).[8]
-
Based on formulations for similar small molecule inhibitors, a vehicle such as 5% DMSO, 60% PEG400, and 35% water can be considered.[12]
-
Prepare the this compound solution fresh daily. The concentration should be calculated based on the desired dosage and the average body weight of the mice.
-
-
Dosing and Administration:
-
Based on effective doses of other FEN1 inhibitors, a starting dose in the range of 20 mg/kg could be evaluated.[12] A dose-response study is recommended to determine the optimal dose.
-
Administer this compound or the vehicle control via intraperitoneal (i.p.) injection. A twice-daily administration schedule may be necessary to maintain therapeutic concentrations.[12]
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach the predetermined endpoint size.
-
-
Data Collection:
-
Measure tumor volume and mouse body weight twice weekly throughout the treatment period. Body weight is a key indicator of toxicity.
-
Protocol 3: Endpoint Analysis and Immunohistochemistry
-
Euthanasia and Tumor Excision:
-
At the end of the study (or when tumors reach the ethical endpoint, e.g., >2000 mm³ or signs of distress), euthanize the mice.
-
Excise the tumors, measure their final weight, and fix a portion in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC). The remaining tissue can be snap-frozen for other analyses.
-
-
Immunohistochemistry (IHC) for FEN1 and Ki67:
-
Tissue Processing: Dehydrate the formalin-fixed tissues through a series of ethanol washes, clear with xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Heat slides, then wash with xylene and a graded series of ethanol to rehydrate.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).[18]
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies: anti-FEN1 and anti-Ki67 (a proliferation marker).[19][20]
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Develop with a DAB chromogen substrate and counterstain with hematoxylin.
-
-
Imaging and Analysis: Scan the slides and quantify the percentage of Ki67-positive cells and the intensity of FEN1 staining.
-
Disclaimer
The experimental protocols and data presented herein are intended as a guide for research professionals. Specific details for this compound, including its optimal formulation, dosing, and efficacy, have been extrapolated from data on other FEN1 inhibitors and require empirical validation. All experiments, especially those involving animals, must be conducted in compliance with relevant ethical regulations and institutional guidelines.
References
- 1. kuickresearch.com [kuickresearch.com]
- 2. FEN1 Inhibition as a Potential Novel Targeted Therapy against Breast Cancer and the Prognostic Relevance of FEN1 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. pnas.org [pnas.org]
- 7. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. biorxiv.org [biorxiv.org]
- 10. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 11. The endonuclease FEN1 mediates activation of STAT3 and facilitates proliferation and metastasis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blacksmith Medicines To Highlight Preclinical Oncology Data Demonstrating a Potent and Selective FEN1 Inhibitor Has Synergy with Multiple DDR Drug Classes at AACR Annual Meeting 2024 [prnewswire.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 18. sc.edu [sc.edu]
- 19. genomeme.ca [genomeme.ca]
- 20. nextgen-protocols.org [nextgen-protocols.org]
Application Notes and Protocols for High-Throughput Screening of FEN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair. Given its overexpression in numerous cancers, FEN1 is a promising therapeutic target. These guidelines are designed to assist in the discovery and development of novel FEN1 inhibitors.
Introduction to FEN1
Flap Endonuclease 1 (FEN1) is a structure-specific nuclease essential for maintaining genomic stability. It plays a crucial role in various DNA metabolic pathways, including Okazaki fragment maturation during lagging strand DNA synthesis, long-patch base excision repair (LP-BER), and the rescue of stalled replication forks.[1][2][3] FEN1 recognizes and cleaves 5' flap structures in DNA, a critical step for creating a ligatable nick.[4] Its dysregulation has been implicated in several cancers, making it an attractive target for anticancer drug development.[5][6] The inhibition of FEN1 can lead to the accumulation of DNA damage and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[5][7][8]
High-Throughput Screening Assays for FEN1 Inhibitors
Several robust and sensitive HTS assays have been developed to identify FEN1 inhibitors. These assays are typically fluorescence-based and have been miniaturized for high-throughput formats (384- and 1536-well plates).
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This assay relies on a DNA substrate with a 5' flap labeled with a fluorophore (e.g., 6-FAM or 6-TAMRA) and a quencher (e.g., BHQ-1 or BHQ-2) positioned on the complementary strand.[9][10] In the uncleaved state, the proximity of the fluorophore and quencher results in low fluorescence. Upon cleavage of the 5' flap by FEN1, the fluorophore is released, leading to an increase in fluorescence intensity.[10]
Experimental Protocol: FRET-Based FEN1 Activity Assay
-
Reagent Preparation:
-
FEN1 Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[9]
-
FEN1 Enzyme: Recombinant human FEN1 protein diluted in FEN1 Reaction Buffer to the desired concentration (e.g., 20 nM).[9]
-
FRET Substrate: A double-stranded DNA substrate with a 5' flap. The 5' end of the flap is labeled with a fluorophore (e.g., 6-TAMRA), and the 3' end of the complementary strand is labeled with a quencher (e.g., BHQ-2).[9] The substrate is diluted in FEN1 Reaction Buffer to the desired concentration (e.g., 50 nM).[9]
-
Test Compounds: Serially diluted in DMSO.
-
-
Assay Procedure (384-well format):
-
Dispense 30 µL of the FEN1 enzyme solution into each well of a 384-well plate.[9] For control wells (no enzyme), dispense 30 µL of FEN1 Reaction Buffer.
-
Add test compounds (e.g., 23 nL of DMSO solutions via pin-tool transfer) to the wells containing the enzyme and incubate for 15 minutes at room temperature.[9]
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.[9]
-
Monitor the fluorescence intensity kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation 525 nm and emission 598 nm for 6-TAMRA).[9]
-
Fluorescence Polarization (FP)-Based Assay
This assay utilizes a DNA substrate labeled with a single fluorophore (e.g., Atto495). The principle is based on the change in the polarization of emitted light when a small, fluorescently labeled DNA flap is cleaved from a larger DNA duplex. The uncleaved, larger substrate tumbles slowly in solution, resulting in high fluorescence polarization. After cleavage by FEN1, the smaller, fluorescently labeled flap tumbles more rapidly, leading to a decrease in fluorescence polarization.[11]
Experimental Protocol: FP-Based FEN1 Activity Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 100 µg/ml BSA.[12]
-
FEN1 Enzyme: Recombinant human FEN1 diluted in Assay Buffer (e.g., 3 nM).[11]
-
FP Substrate: A DNA substrate with a 5' flap labeled with a fluorophore (e.g., Atto495) diluted in Assay Buffer (e.g., 60 nM).[11]
-
Test Compounds: Serially diluted in DMSO.
-
Stop Solution: 0.5 M EDTA.[11]
-
-
Assay Procedure (1536-well format):
-
Dispense test compounds into the wells of a 1536-well plate.
-
Add 2 µL of the FEN1 enzyme solution to each well.[11]
-
Add 2 µL of the FP substrate solution to initiate the reaction.[11]
-
Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.
-
Stop the reaction by adding 4 µL of Stop Solution.[11]
-
Measure the fluorescence polarization using a suitable plate reader.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)-Based Assay
The AlphaScreen assay is a bead-based chemiluminescent method. It employs a single-flap DNA substrate with two different modifications (e.g., biotin and FITC) that allow it to be captured by streptavidin-coated donor beads and anti-FITC antibody-coated acceptor beads. When the donor and acceptor beads are in close proximity (bound to the intact substrate), a singlet oxygen molecule produced by the donor bead upon laser excitation can diffuse to the acceptor bead, triggering a chemiluminescent signal. FEN1 cleavage of the substrate separates the two modifications, leading to a decrease in the AlphaScreen signal.[9]
Experimental Protocol: AlphaScreen-Based FEN1 Activity Assay
-
Reagent Preparation:
-
Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.[9]
-
FEN1 Enzyme: Recombinant human FEN1 diluted in Reaction Buffer (e.g., 3 nM).[9]
-
AlphaScreen Substrate: A single-flap DNA substrate with biotin and FITC modifications diluted in Reaction Buffer.
-
Test Compounds: Serially diluted in DMSO.
-
AlphaScreen Beads: Streptavidin-coated donor beads and anti-FITC antibody-coated acceptor beads.
-
-
Assay Procedure (1536-well format):
-
Dispense 3 µL of the FEN1 enzyme solution into each well of a 1536-well plate.[9]
-
Add test compounds (e.g., 23 nL of DMSO solutions via pin-tool transfer) and incubate for 15 minutes at room temperature.[9]
-
Initiate the reaction by adding 1 µL of the AlphaScreen substrate. Allow the reaction to proceed for 5 minutes at room temperature.[9]
-
Add the AlphaScreen bead homogenate.
-
Incubate for 20 minutes at room temperature and measure the signal on a plate reader.[9]
-
Data Presentation
Quantitative data from HTS assays should be summarized for clear comparison.
Table 1: Performance of Different HTS Assays for FEN1
| Assay Type | Format | Z' Factor | Reference |
| Fluorescence Polarization | 1536-well | 0.66 ± 0.06 | [11] |
| FRET (TAMRA/BHQ-2) | 384-well | >0.7 | [9] |
| AlphaScreen | 1536-well | >0.7 | [9] |
Table 2: IC₅₀ Values of Known FEN1 Inhibitors
| Inhibitor | Assay Type | IC₅₀ (µM) | Reference |
| Aurintricarboxylic acid | FRET/AlphaScreen | 0.59 | [9] |
| NSC-13755 | FRET/AlphaScreen | 0.93 | [9] |
| BSM-1516 | Biochemical Assay | 0.007 | [13][14] |
| N-hydroxyurea Compound 1 | Biochemical Assay | 1.1 | [15] |
| N-hydroxyurea Compound 2 | Biochemical Assay | 1.4 | [15] |
| N-hydroxyurea Compound 4 | Biochemical Assay | 1.0 | [15] |
Visualizations
FEN1's Role in DNA Metabolism
Caption: FEN1's central role in DNA replication and repair pathways.
High-Throughput Screening Workflow for FEN1 Inhibitors
Caption: A typical workflow for a FEN1 inhibitor high-throughput screening campaign.
Mechanism of FEN1 Cleavage
Caption: The mechanism of FEN1 action on a 5' flap DNA substrate.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Flap endonuclease 1 efficiently cleaves base excision repair and DNA replication intermediates assembled into nucleosomes [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. kuickresearch.com [kuickresearch.com]
- 6. Interacting partners of FEN1 and its role in the development of anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 8. pnas.org [pnas.org]
- 9. Complementary non-radioactive assays for investigation of human flap endonuclease 1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. blacksmithmedicines.com [blacksmithmedicines.com]
- 15. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Long-Patch Base Excision Repair with FEN1-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme in the maintenance of genomic stability through its roles in DNA replication and repair. Specifically, FEN1 is a key player in the long-patch base excision repair (LP-BER) pathway, where it is responsible for removing 5' flap structures that are generated during the repair process. Dysregulation of FEN1 has been implicated in various cancers, making it an attractive target for therapeutic intervention.
FEN1-IN-3 is a potent and selective small molecule inhibitor of FEN1, belonging to the N-hydroxyurea series of inhibitors. It functions as a competitive inhibitor, blocking the substrate from entering the active site of the enzyme.[1][2] These application notes provide a comprehensive guide for utilizing this compound as a tool to study the intricacies of the LP-BER pathway and to investigate the consequences of FEN1 inhibition in a cellular context.
Data Presentation
This compound Inhibitor Profile
| Property | Value | Reference |
| Synonyms | Compound 3 | [1] |
| CAS Number | 2109805-87-8 | |
| Molecular Formula | C22H21N3O4S | |
| Mechanism of Action | Competitive inhibitor of FEN1 | [1][2] |
| Biochemical IC50 | While demonstrated to have in vitro biochemical activity, a specific IC50 value for this compound is not readily available in the public domain. | [1][3] |
| Cellular Target Engagement (EC50) | An EC50 of 6.8 µM has been reported for the stabilization of human FEN1 (hFEN1). |
Cellular Activity of this compound
The growth inhibitory effects of this compound have been evaluated across a broad panel of cancer cell lines. Notably, cell lines with microsatellite instability (MSI) have shown increased sensitivity to FEN1 inhibition.[1]
| Cell Line | Cancer Type | MSI Status | Mean GI50 (µM) | Reference |
| Panel of 195 Cancer Cell Lines | Various | N/A | 9.0 | [1] |
| HCT116 | Colorectal Carcinoma | MSI-High | Sensitive (Below mean GI50) | [1] |
| LoVo | Colorectal Adenocarcinoma | MSI-High | Sensitive (Below mean GI50) | [1] |
| SW620 | Colorectal Adenocarcinoma | MSS | Less Sensitive (Above mean GI50) | [1] |
Signaling Pathways and Experimental Workflows
Long-Patch Base Excision Repair (LP-BER) Pathway
Caption: The Long-Patch Base Excision Repair (LP-BER) pathway and the inhibitory action of this compound.
Mechanism of FEN1 Inhibition by this compound
Caption: Competitive inhibition of FEN1 by this compound, preventing substrate binding and cleavage.
Experimental Workflow for Studying LP-BER with this compound
Caption: A general experimental workflow for investigating the effects of this compound on LP-BER.
Experimental Protocols
In Vitro FEN1 Flap Cleavage Assay (Fluorescence-based)
This assay measures the enzymatic activity of FEN1 on a synthetic DNA flap substrate.
Materials:
-
Recombinant human FEN1 protein
-
This compound
-
Fluorescently labeled DNA flap substrate (e.g., with a fluorophore and a quencher)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well or 384-well plate, add the FEN1 protein to the assay buffer.
-
Add the this compound dilutions to the wells containing the FEN1 protein and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the fluorescently labeled DNA flap substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with this compound.
Materials:
-
Cancer cell lines of interest (e.g., HCT116, SW620)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Plate a known number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24-72 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with 100% methanol for 15 minutes, and stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for γH2AX (DNA Damage Marker)
This protocol allows for the visualization and quantification of DNA double-strand breaks, a downstream consequence of unresolved LP-BER intermediates.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Secondary antibody: Fluorescently-conjugated anti-species IgG
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-γH2AX antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using antifade mounting medium containing DAPI.
-
Visualize the slides using a fluorescence microscope and quantify the number of γH2AX foci per nucleus using image analysis software.
In Vitro Long-Patch Base Excision Repair (LP-BER) Assay using Cell Extracts
This assay directly measures the capacity of cell extracts to perform LP-BER on a damaged DNA substrate and assesses the inhibitory effect of this compound.
Materials:
-
Whole-cell extracts from the desired cell line
-
Plasmid DNA containing a site-specific lesion (e.g., uracil or an abasic site)
-
This compound
-
BER Reaction Buffer: 50 mM HEPES-KOH (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 2 mM ATP
-
dNTP mix (dATP, dGTP, dCTP, dTTP)
-
[α-³²P]dCTP
-
Restriction enzymes for analysis
Procedure:
-
Prepare whole-cell extracts from the chosen cell line.
-
Set up the BER reaction by combining the cell extract, the damaged plasmid DNA, and the BER Reaction Buffer.
-
Add this compound at various concentrations to the reaction mixtures.
-
Initiate the repair reaction by adding the dNTP mix containing [α-³²P]dCTP.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and purify the plasmid DNA.
-
Digest the DNA with appropriate restriction enzymes to excise the region containing the repaired patch.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.
-
Expose the gel to a phosphor screen and visualize the radiolabeled repair patches.
-
Quantify the incorporation of radioactivity to assess the efficiency of LP-BER in the presence and absence of this compound.
Conclusion
This compound is a valuable chemical probe for dissecting the molecular mechanisms of the long-patch base excision repair pathway. The protocols and data presented in these application notes provide a robust framework for researchers to investigate the role of FEN1 in DNA repair, explore its potential as a therapeutic target, and identify cellular contexts in which FEN1 inhibition may be most effective. The provided visualizations of the LP-BER pathway and experimental workflows offer a clear conceptual understanding to guide experimental design and data interpretation.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) of FEN1-IN-3 Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation and long-patch base excision repair (LP-BER).[1] Its role in maintaining genomic stability has made it an attractive target for cancer therapy.[1][2] FEN1-IN-3 is a small molecule inhibitor of FEN1. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the engagement of a drug candidate with its target protein within the complex environment of a cell.[3] This technique relies on the principle that the thermal stability of a protein is altered upon ligand binding.[3] These application notes provide a detailed protocol for utilizing CETSA to confirm the target engagement of this compound with the FEN1 protein in a cellular context.
Quantitative Data Summary
The following table summarizes the quantitative data for the target engagement of this compound with FEN1 as determined by CETSA in SW620 colon cancer cells.
| Compound | Target | Cell Line | Assay Type | EC50 (µM) | Thermal Shift (ΔTm) | Reference |
| This compound | FEN1 | SW620 | Isothermal Dose-Response CETSA | 6.8 | Significant stabilization observed | [1] |
Experimental Protocols
This section provides detailed methodologies for performing CETSA to determine this compound target engagement. The protocol is based on the methods described by Tumey et al., 2017.[1]
Part 1: CETSA Melt Curve and Thermal Shift Determination
This part of the protocol aims to determine the melting temperature (Tm) of FEN1 in the absence and presence of this compound to observe a thermal shift.
Materials:
-
SW620 (human colon adenocarcinoma) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Hanks' Balanced Salt Solution (HBSS)
-
TrypLE™ Express Enzyme
-
PCR tubes (0.2 mL)
-
Thermal cycler
-
Microcentrifuge (capable of 20,000 x g)
-
Lysis Buffer (optional, for sample preparation for Western Blot): RIPA buffer or similar, supplemented with protease inhibitors.
-
NuPAGE LDS sample buffer (4X)
-
Reagents and equipment for SDS-PAGE and Western Blotting
-
Primary antibody: anti-hFEN1 (e.g., Abcam ab109132)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture: Culture SW620 cells in complete medium to approximately 80-90% confluency.
-
Cell Harvesting and Preparation:
-
Wash cells with HBSS.
-
Detach cells using TrypLE™ and pellet by centrifugation.
-
Wash the cell pellet with HBSS and pellet again.
-
Resuspend the cell pellet in HBSS to a final density of 20 x 10^6 cells/mL.
-
-
Compound Incubation:
-
Prepare two aliquots of the cell suspension.
-
To one aliquot, add this compound to a final concentration of 100 µM.
-
To the other aliquot, add DMSO to a final concentration of 0.2% (vehicle control).
-
Incubate both samples for 60 minutes at 37°C, with gentle mixing every 10 minutes.
-
-
Heat Challenge:
-
Aliquot 50 µL of each cell suspension (this compound treated and DMSO control) into separate PCR tubes for each temperature point.
-
Perform a heat challenge using a thermal cycler with a temperature gradient (e.g., 12 steps from 37°C to 70°C). Heat for 3 minutes at each temperature.
-
-
Cell Lysis:
-
Immediately after the heat challenge, lyse the cells by performing three cycles of freeze-thaw (freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the cell lysates at 20,000 x g for 20 minutes to pellet the precipitated proteins.
-
-
Sample Preparation for Western Blot:
-
Carefully collect 30 µL of the supernatant from each tube and transfer to a new tube.
-
Add 15 µL of 4X NuPAGE LDS sample buffer to each supernatant sample.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and transfer the proteins to a nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-hFEN1 antibody (e.g., Abcam ab109132 at 1:5000 dilution) overnight at 4°C.[1]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the FEN1 bands using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the normalized band intensities against the temperature to generate melting curves for both the this compound treated and DMSO control samples.
-
Determine the melting temperature (Tm) for each curve and calculate the thermal shift (ΔTm).
-
Part 2: Isothermal Dose-Response CETSA
This part of the protocol is to determine the half-maximal effective concentration (EC50) of this compound for FEN1 target engagement at a fixed temperature.
Procedure:
-
Cell Preparation: Prepare the SW620 cell suspension as described in Part 1, steps 1 and 2.
-
Compound Incubation:
-
Prepare a serial dilution of this compound in HBSS.
-
Incubate aliquots of the cell suspension with varying concentrations of this compound for 60 minutes at 37°C. Include a DMSO vehicle control.
-
-
Heat Challenge:
-
From the melt curve experiment (Part 1), choose a temperature at which there is a significant difference in soluble FEN1 between the treated and untreated samples (e.g., 50°C).[1]
-
Heat all samples at this chosen temperature for 3 minutes in a thermal cycler.
-
-
Cell Lysis and Protein Separation: Perform cell lysis and separation of soluble proteins as described in Part 1, steps 5 and 6.
-
Western Blot Analysis: Perform sample preparation and Western Blot analysis as described in Part 1, steps 7 and 8.
-
Data Analysis:
-
Quantify the band intensities for each this compound concentration.
-
Plot the normalized band intensities against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
FEN1 Signaling Pathways
CETSA Experimental Workflow
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FEN1-IN-3 in Cancer Therapy
Topic: FEN1-IN-3 to Induce Synthetic Lethality in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a vital role in maintaining genomic stability.[1][2] Specifically, FEN1 is essential for Okazaki fragment maturation during lagging strand synthesis and participates in the long-patch base excision repair (LP-BER) pathway.[2][3] In many cancers, FEN1 is overexpressed, which is associated with tumor progression, poor prognosis, and resistance to chemotherapy.[3][4]
The principle of synthetic lethality offers a promising strategy for cancer therapy by targeting vulnerabilities specific to cancer cells.[5] This approach exploits the observation that while the loss of a single gene product is non-lethal, the simultaneous loss of two specific gene products results in cell death.[5] Cancers with deficiencies in certain DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 genes, are particularly susceptible to synthetic lethality when another compensatory DNA repair pathway is inhibited.[5][6] FEN1 inhibition has emerged as a key synthetic lethal strategy, as cancer cells with defects in homologous recombination (HR), a major DNA double-strand break repair pathway, become highly dependent on FEN1-mediated processes for survival.[1][6] this compound is a small molecule inhibitor designed to target the nuclease activity of FEN1, thereby inducing synthetic lethality in HR-deficient cancer cells.
These application notes provide an overview of the mechanism of action of this compound, protocols for key in vitro experiments to assess its efficacy, and representative data.
Mechanism of Action: this compound Induced Synthetic Lethality
This compound exerts its anti-cancer effects by inhibiting the endonuclease activity of FEN1. This inhibition disrupts DNA replication and repair, leading to the accumulation of toxic DNA intermediates. In cancer cells with proficient homologous recombination (HR), the DNA damage caused by FEN1 inhibition can be repaired. However, in cancer cells with HR deficiency (e.g., due to BRCA1/2 mutations), the cells are unable to repair this damage, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death.[1][3][6]
Quantitative Data
The following table summarizes the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) values of various FEN1 inhibitors in different cancer cell lines. This data illustrates the selective cytotoxicity of FEN1 inhibition in susceptible cancer cell lines.
| FEN1 Inhibitor | Cancer Cell Line | Genotype | GI50 / IC50 (µM) | Reference |
| Compound 1 | HCT116 | MSI | ~15 | [7] |
| Compound 3 | HCT116 | MSI | ~10 | [7] |
| C8 | PEO1 | BRCA2-deficient | ~3 | [1] |
| C8 | PEO4 | BRCA2-proficient | ~12.5 | [1] |
| PTPD | Ovarian Cancer Cells | - | 0.022 | [3] |
| ATO | MDA-MB-231 | TNBC | 11.22 (48h) | [8] |
| ATO | MDA-MB-468 | TNBC | 6.02 (48h) | [8] |
Note: Data for this compound is not publicly available. The table presents data for other FEN1 inhibitors to provide a reference for expected efficacy.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., BRCA-deficient and proficient lines)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in medium) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Clonogenic Survival Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well or 12-well plates
-
Fixation solution (e.g., 6% glutaraldehyde)
-
Staining solution (e.g., 0.5% crystal violet)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well or 12-well plates.[1][9]
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours or continuous exposure).[1]
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, to allow for colony formation (a colony is defined as a cluster of at least 50 cells).[9][10]
-
When colonies are visible, remove the medium and wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15-30 minutes.[11]
-
Remove the fixation solution and stain the colonies with crystal violet solution for 20-30 minutes.[11]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 4: Cell Cycle Analysis
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[12]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[12]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the DNA content of the cells using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Protocol 5: Immunofluorescence for DNA Damage Markers (γH2AX)
This protocol visualizes and quantifies the extent of DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 24-well plates and allow them to attach.
-
Treat the cells with this compound for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus.
Signaling Pathway Visualization
The inhibition of FEN1 by this compound triggers a DNA damage response. In HR-deficient cells, the inability to repair the resulting DNA lesions leads to the activation of apoptotic signaling pathways.
Conclusion
This compound represents a promising therapeutic agent for the treatment of cancers with deficiencies in the homologous recombination pathway. The provided protocols offer a framework for researchers to investigate the synthetic lethal effects of FEN1 inhibition in various cancer models. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to identify predictive biomarkers for patient stratification.
References
- 1. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequential post-translational modifications program FEN1 degradation during cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 8. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
FEN1-IN-3 Application in CRISPR-Based Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, playing a central role in Okazaki fragment maturation and the base excision repair (BER) pathway.[1][2][3] Its overexpression is a common feature in many cancers, including breast, prostate, and lung cancer, making it an attractive target for therapeutic intervention.[1] FEN1's role in alternative DNA repair pathways, such as microhomology-mediated end joining (MMEJ), becomes particularly important in cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1 or BRCA2 mutations.[1][2] This creates a synthetic lethal relationship, where the inhibition of FEN1 in HR-deficient cancer cells leads to cell death, while normal cells remain viable.[1][4][5]
CRISPR-based screening is a powerful tool for identifying such synthetic lethal interactions on a genome-wide scale. By combining a CRISPR library with a small molecule inhibitor like FEN1-IN-3, researchers can systematically identify gene knockouts that sensitize cancer cells to FEN1 inhibition. This "inhibitor-anchored" screening approach can uncover novel drug targets and combination therapies.
This document provides detailed application notes and protocols for utilizing this compound in CRISPR-based screening to identify synthetic lethal partners of FEN1.
This compound: A Potent and Selective FEN1 Inhibitor
This compound is a small molecule inhibitor of human flap endonuclease-1 (hFEN1). Its chemical properties are summarized in the table below.
| Property | Value |
| Chemical Formula | C15H12N2O4 |
| Molecular Weight | 284.27 g/mol |
| CAS Number | 2109805-87-8 |
| EC50 | 6.8 μM |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Table 1: Chemical and physical properties of this compound.[6]
Application: Synthetic Lethal Screening with this compound and CRISPR-Cas9
The primary application of this compound in the context of CRISPR screening is to identify genes that have a synthetic lethal relationship with FEN1. This is particularly relevant in cancers with defects in DNA repair pathways, such as homologous recombination. An inhibitor-anchored CRISPR screen can reveal genetic vulnerabilities that are only exposed in the presence of FEN1 inhibition.
A recent study exploring synthetic lethal interactions of FEN1 using a FEN1-inhibitor-anchored CRISPR screen with the inhibitor BSM-1516 (analogous to this compound) in BRCA2-deficient cells identified several key synthetic lethal partners. The results from such a screen can be summarized in a table of "hit" genes.
| Gene | Description | Z-Score | p-value |
| EXO1 | Exonuclease 1 | -3.5 | < 0.001 |
| USP1 | Ubiquitin Specific Peptidase 1 | -3.2 | < 0.001 |
| PARP1 | Poly(ADP-ribose) Polymerase 1 | -3.0 | < 0.005 |
| BRCA1 | BRCA1 DNA Repair Associated | -2.8 | < 0.01 |
| BRCA2 | BRCA2 DNA Repair Associated | -2.7 | < 0.01 |
| ATM | ATM Serine/Threonine Kinase | -2.5 | < 0.05 |
| ATR | ATR Serine/Threonine Kinase | -2.4 | < 0.05 |
Table 2: Representative hit list from a FEN1-inhibitor-anchored CRISPR screen in a BRCA2-deficient cell line. Z-scores and p-values are illustrative and represent the depletion of sgRNAs targeting these genes in the presence of the FEN1 inhibitor.[7]
Experimental Protocols
Protocol 1: Pooled CRISPR-Cas9 Knockout Screen with this compound
This protocol outlines a pooled CRISPR-Cas9 loss-of-function screen to identify genes that, when knocked out, sensitize cells to this compound.
Materials:
-
Cas9-expressing cancer cell line of interest (e.g., BRCA2-deficient DLD1 cells)
-
Pooled lentiviral sgRNA library (genome-wide or focused on DNA repair genes)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Polybrene or other transduction enhancers
-
Cell culture medium, serum, and antibiotics
-
Genomic DNA extraction kit
-
PCR reagents for sgRNA library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production:
-
Co-transfect HEK293T cells with the sgRNA library plasmid pool and lentiviral packaging plasmids.
-
Harvest the viral supernatant 48-72 hours post-transfection.
-
Titer the lentiviral library on the target Cas9-expressing cancer cell line.
-
-
CRISPR Library Transduction:
-
Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Select for transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Expand the transduced cell population, maintaining a high representation of the library (at least 500 cells per sgRNA).
-
-
This compound Treatment:
-
Split the transduced cell population into two arms: a control group treated with vehicle (e.g., DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to cause modest growth inhibition in the parental cell line (e.g., GI20-GI30).
-
Culture the cells for a sufficient period to allow for the depletion of sensitive genotypes (typically 14-21 days). Passage the cells as needed, maintaining high library representation.
-
-
Genomic DNA Extraction and Library Amplification:
-
Harvest cells from both the control and treatment arms at the end of the screen.
-
Extract genomic DNA from each cell population.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
-
Next-Generation Sequencing and Data Analysis:
-
Sequence the amplified sgRNA libraries using a high-throughput sequencing platform.
-
Align the sequencing reads to the sgRNA library reference to obtain read counts for each sgRNA.
-
Analyze the data to identify sgRNAs that are significantly depleted in the this compound treated population compared to the control population. Use statistical methods like MAGeCK or DESeq2 to calculate fold changes and p-values for each sgRNA and gene.
-
"Hit" genes are those with multiple significantly depleted sgRNAs.
-
Protocol 2: Validation of Synthetic Lethal Hits
This protocol describes the validation of individual gene hits from the primary screen using a competitive growth assay.
Materials:
-
Parental Cas9-expressing cell line
-
Individual sgRNA constructs targeting the hit gene and non-targeting control sgRNAs
-
Lentiviral packaging and production reagents
-
This compound
-
Flow cytometer
Procedure:
-
Generate Individual Knockout Cell Lines:
-
Transduce the Cas9-expressing cell line with lentivirus carrying individual sgRNAs for the hit gene or a non-targeting control.
-
Select for transduced cells.
-
Verify gene knockout by Western blot or Sanger sequencing.
-
-
Competitive Growth Assay:
-
Co-culture the knockout cells (e.g., expressing GFP) and parental cells (e.g., expressing a different fluorescent protein like mCherry) in a 1:1 ratio.
-
Treat the co-culture with either vehicle or this compound at a concentration determined from the primary screen.
-
Monitor the ratio of the two cell populations over time using flow cytometry.
-
A significant decrease in the proportion of knockout cells in the this compound treated condition compared to the vehicle control confirms a synthetic lethal interaction.
-
Signaling Pathways and Experimental Workflows
FEN1 in Base Excision Repair (BER)
FEN1 plays a crucial role in the long-patch base excision repair (LP-BER) pathway, which is responsible for repairing DNA damage from oxidation and alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. Flap Endonuclease 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetic Screens Reveal FEN1 and APEX2 as BRCA2 Synthetic Lethal Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
FEN1-IN-3 solubility and stability in DMSO
This technical support center provides guidance on the solubility and stability of FEN1 inhibitors in DMSO, with a focus on best practices for laboratory use. The information presented here is based on data available for closely related FEN1 inhibitors and should serve as a valuable resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving FEN1-IN-3?
A1: The recommended solvent for preparing stock solutions of FEN1 inhibitors is dimethyl sulfoxide (DMSO).
Q2: What is the expected solubility of FEN1 inhibitors in DMSO?
A2: While specific data for this compound is not publicly available, a similar compound, FEN1-IN-4, has a reported solubility of 46 mg/mL in fresh DMSO. It is crucial to note that using DMSO that has absorbed moisture can reduce the solubility of the compound[1].
Q3: How should I prepare a stock solution of a FEN1 inhibitor in DMSO?
A3: To prepare a stock solution, it is recommended to add the appropriate volume of fresh, high-quality DMSO to your vial of the FEN1 inhibitor. If you encounter dissolution issues, gentle warming or sonication may be used to aid the process[2].
Q4: What are the recommended storage conditions for FEN1 inhibitor stock solutions in DMSO?
A4: For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles[3]. Recommended storage temperatures and durations are outlined in the table below.
Q5: How long can I store FEN1 inhibitor stock solutions in DMSO?
A5: Based on data for similar compounds, stock solutions are generally stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C[2][3]. If a solution stored at -20°C is older than one month, its efficacy should be re-verified[3].
Q6: How do I prepare a working solution from my DMSO stock for cell-based assays?
A6: To prepare a working solution for in vitro experiments, the DMSO stock solution should be diluted in your cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is less than 0.5% to prevent cellular toxicity. A vehicle control using the same concentration of DMSO in the medium should be included in your experiments[3].
Q7: How do I prepare a working solution for in vivo studies?
A7: For in vivo experiments, the DMSO stock solution can be diluted with a suitable vehicle such as phosphate-buffered saline (PBS) or 0.9% NaCl. To minimize toxicity in animal models, the final DMSO concentration in the working solution should ideally be 2% or lower. If precipitation occurs upon dilution, the use of a co-solvent may be necessary[3].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | 1. The DMSO may have absorbed moisture. 2. The compound has precipitated out of solution. | 1. Use fresh, anhydrous DMSO to prepare your stock solution[1]. 2. Gently warm the solution or use sonication to aid dissolution. Ensure the compound is fully dissolved before use[2][4]. |
| Precipitation observed after diluting the DMSO stock in aqueous buffer or media. | The compound has low aqueous solubility. | 1. For in vivo studies, consider using a co-solvent such as glycerol, Tween 80, sodium carboxymethylcellulose (CMC-Na), or PEG400 to improve solubility[3]. 2. Ensure the final concentration of the compound in the aqueous solution does not exceed its solubility limit. |
| Inconsistent experimental results. | 1. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. 2. The compound may not be fully in solution. | 1. Always aliquot stock solutions into single-use vials and store them at the recommended temperature. Avoid repeated freezing and thawing[3]. 2. Before each use, visually inspect the stock solution to ensure there is no precipitate. If necessary, gently warm and vortex the solution to redissolve any precipitate. |
Quantitative Data Summary
| Parameter | Value | Compound | Source |
| Solubility in DMSO | 46 mg/mL (198.07 mM) | FEN1-IN-4 | [1] |
| Stock Solution Stability at -80°C | Up to 6 months | General guidance for similar compounds | [2][3] |
| Stock Solution Stability at -20°C | Up to 1 month | General guidance for similar compounds | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of the FEN1 inhibitor and the fresh DMSO to equilibrate to room temperature.
-
Calculation: Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of compound provided.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the FEN1 inhibitor.
-
Mixing: Vortex the solution until the compound is completely dissolved. If necessary, use a sonicator or a warm water bath to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate vials.
-
Storage: Store the aliquots at -80°C for long-term storage or at -20°C for short-term storage.
Visual Guides
Caption: Troubleshooting workflow for FEN1 inhibitor solubility.
References
FEN1-IN-3 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of FEN1-IN-3, a member of the N-hydroxyurea series of Flap Endonuclease 1 (FEN1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target interactions for this compound and related N-hydroxyurea inhibitors?
A1: Direct, comprehensive off-target screening data for this compound is limited in publicly available literature. However, studies on the N-hydroxyurea series provide some insights into its selectivity. The series has demonstrated high selectivity against some related endonucleases. For instance, over 1000-fold selectivity was achieved against Xeroderma Pigmentosum G (XPG)[1]. A newer compound from a similar class, BSM-1516, showed approximately 65-fold selectivity for FEN1 over Exonuclease 1 (EXO1) in biochemical assays[2]. Additionally, N-hydroxyurea inhibitors did not show inhibition of the structurally unrelated DNA repair metallonuclease APE1[3]. An attempt to study off-target effects on hEXO1 using a Cellular Thermal Shift Assay (CETSA) was inconclusive in one study, highlighting the challenges in cellular off-target validation[4].
Q2: I am observing a phenotype that is inconsistent with known FEN1 inhibition effects. How can I determine if this is due to an off-target effect of this compound?
A2: Observing an unexpected phenotype is a common challenge in preclinical research. To investigate a potential off-target effect of this compound, a systematic approach is recommended. This involves confirming the on-target effect, followed by experiments to identify the off-target interaction. A recommended workflow includes:
-
Confirm On-Target Engagement: Use a direct biochemical or cellular assay to confirm that this compound is inhibiting FEN1 at the concentrations used in your experiments.
-
Use a Structurally Different FEN1 Inhibitor: If a second, structurally distinct FEN1 inhibitor recapitulates the phenotype, it is more likely an on-target effect. If not, an off-target effect of this compound is more probable.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate FEN1 expression. If the phenotype is not observed with genetic knockdown but is present with this compound treatment, this strongly suggests an off-target effect.
-
Broad Off-Target Screening: If an off-target effect is suspected, consider proteome-wide screening methods like Thermal Proteome Profiling (TPP) or biochemical screening against a panel of related enzymes (e.g., other nucleases) or a broad kinase panel.
Q3: What is the mechanism of action for this compound, and how might this contribute to off-target effects?
A3: this compound belongs to the N-hydroxyurea series of inhibitors that target the FEN1 active site. Inhibition is achieved in part through the coordination of the Mg2+ ions essential for catalysis by the N-hydroxyurea moiety[5]. The inhibitor occupies the location of the scissile phosphate of the DNA substrate, blocking its entry to the active site[6][7]. Off-target effects could arise if other metalloenzymes, particularly those with a similar divalent metal ion-dependent catalytic mechanism in their active sites, are also inhibited by this chemical scaffold.
Troubleshooting Guide
Problem: Discrepancy between Biochemical IC50 and Cellular GI50/EC50
-
Symptom: The concentration of this compound required to inhibit FEN1 in a biochemical assay (IC50) is significantly lower than the concentration needed to observe a cellular effect (e.g., growth inhibition, GI50).
-
Possible Causes:
-
Cell Permeability: The compound may have poor penetration of the cell membrane.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
High Intracellular Target Concentration: The concentration of FEN1 within the cell, particularly in the nucleus during S-phase, may be high, requiring a higher concentration of the inhibitor to achieve sufficient target engagement[7].
-
Nonspecific Protein Binding: The compound may bind to other cellular proteins, reducing the effective concentration available to inhibit FEN1[3].
-
Compound Instability: The compound may be unstable in cell culture media or metabolized by the cells.
-
-
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: Use a cellular target engagement assay like the Cellular Thermal Shift Assay (CETSA) to determine the concentration at which this compound binds to FEN1 in intact cells.
-
Assess Cell Permeability: Perform permeability assays (e.g., PAMPA or Caco-2 assays) to measure the compound's ability to cross cell membranes.
-
Evaluate Compound Stability: Test the stability of this compound in cell culture media over the time course of your experiment using methods like HPLC.
-
Use Efflux Pump Inhibitors: Co-treat cells with known efflux pump inhibitors to see if the cellular potency of this compound increases.
-
Quantitative Data on Selectivity
The following table summarizes the known selectivity of the N-hydroxyurea class of FEN1 inhibitors against other DNA repair enzymes.
| Target | Inhibitor Class | Fold Selectivity (FEN1 vs. Target) | Assay Type | Reference |
| XPG | N-hydroxyurea series | >1000x | Biochemical | [1] |
| EXO1 | BSM-1516 (related metallonuclease inhibitor) | ~65x | Biochemical | [2] |
| APE1 | N-hydroxyurea series | No inhibition observed | Biochemical | [3] |
Experimental Protocols
Protocol 1: FEN1 Flap Endonuclease Activity Assay (Biochemical)
This protocol is used to determine the in vitro inhibitory activity of compounds against FEN1.
-
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. FEN1 cleavage of the flap separates the fluorophore and quencher, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled FEN1 substrate (e.g., with FAM and a quencher)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/ml BSA)
-
This compound or other test compounds
-
384-well plates
-
Fluorescence plate reader
-
-
Method:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
Add a fixed concentration of FEN1 protein to each well of the 384-well plate.
-
Add the diluted this compound or vehicle control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorescent FEN1 substrate to each well.
-
Immediately begin kinetic reading of fluorescence intensity at appropriate excitation/emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to confirm that this compound engages with FEN1 in a cellular context[3][8].
-
Principle: Ligand binding can stabilize a protein against thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells at different temperatures. An increase in the melting temperature of the target protein in the presence of a compound indicates target engagement.
-
Materials:
-
Cell line of interest
-
This compound
-
PBS and cell lysis buffer (with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Apparatus for protein quantification (e.g., Western blot equipment or ELISA)
-
Anti-FEN1 antibody
-
-
Method:
-
Culture cells to a suitable confluency and treat with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermocycler, followed by cooling.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble FEN1 in the supernatant using Western blotting or another protein quantification method.
-
Plot the percentage of soluble FEN1 against the temperature for both treated and untreated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and engagement.
-
Visualizations
Caption: On-target signaling pathway of FEN1 inhibition by this compound.
Caption: Troubleshooting workflow for investigating potential off-target effects.
References
- 1. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
- 2. blacksmithmedicines.com [blacksmithmedicines.com]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esrf.fr [esrf.fr]
- 7. An efficient chemical screening method for structure-based inhibitors to nucleic acid enzymes targeting the DNA repair-replication interface and SARS CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming FEN1 Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Flap Endonuclease 1 (FEN1) inhibitors in cell culture experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with FEN1 inhibitors.
Issue 1: Cells show little to no response to the FEN1 inhibitor.
Question: My cell line does not respond to the FEN1 inhibitor, even at high concentrations. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to a lack of response to FEN1 inhibitors. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inherent Cell Line Resistance | Some cell lines are intrinsically resistant to FEN1 inhibition due to their genetic background. For example, cells with proficient Homologous Recombination (HR) pathways may be less sensitive[1][2]. Verify the HR status of your cell line (e.g., BRCA1/2, RAD51 status). Consider using a cell line known to be sensitive to FEN1 inhibitors, such as those with deficiencies in HR pathway genes[3][4][5]. |
| FEN1 Overexpression | High basal levels of FEN1 protein may require higher concentrations of the inhibitor for effective target engagement.[6] Perform a Western blot to determine the FEN1 expression level in your cell line and compare it to sensitive control lines. |
| Drug Efflux | Multidrug resistance (MDR) pumps can actively transport the inhibitor out of the cell, reducing its intracellular concentration. Use an MDR pump inhibitor (e.g., verapamil) in combination with the FEN1 inhibitor to see if sensitivity is restored. |
| Inhibitor Inactivity | The inhibitor may have degraded or may not be active. Confirm the inhibitor's activity using a cell-free biochemical assay with recombinant FEN1 protein. |
| Incorrect Dosing or Treatment Duration | The concentration of the inhibitor may be too low or the treatment time too short to induce a cellular response. Perform a dose-response curve with a wide range of concentrations and extend the treatment duration (e.g., up to 72 hours) to determine the GI50 (Growth Inhibition 50) value.[1] |
Experimental Workflow for Troubleshooting Lack of Response:
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 3. kuickresearch.com [kuickresearch.com]
- 4. blacksmithmedicines.com [blacksmithmedicines.com]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Optimizing FEN1-IN-3 concentration for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using FEN1-IN-3 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-active inhibitor of human Flap Endonuclease 1 (hFEN1). FEN1 is a critical enzyme involved in DNA replication and repair, specifically in Okazaki fragment maturation during lagging-strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[1][2] this compound belongs to a class of N-hydroxyurea inhibitors that act by binding to the active site of FEN1.[1] It stabilizes the FEN1 protein, and this target engagement can be measured in cells, showing an EC50 of 6.8 µM in a cellular thermal shift assay (CETSA).[1] By inhibiting FEN1, this compound disrupts DNA replication and repair, which can lead to the accumulation of DNA damage and induce cell death, particularly in cancer cells with existing DNA damage response defects.[1][3]
Q2: What is a good starting concentration for this compound in my experiments?
The optimal concentration of this compound depends on the assay type (biochemical vs. cellular).
-
For cellular assays (e.g., proliferation, clonogenic survival): The cellular EC50 for this compound target engagement is 6.8 µM.[1] For growth inhibition (GI50), related FEN1 inhibitors show activity in the low micromolar range. For instance, the inhibitor SC13 has a GI50 of 20-30 µM in lung cancer cells, while another, FEN1-IN-1, has a mean GI50 of 15.5 µM across a large panel of cell lines.[5] A recommended starting range for cellular assays would be from 1 µM to 50 µM.
Q3: My this compound is not dissolving properly. What should I do?
This compound is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of up to 250 mg/mL (879.45 mM). If you are experiencing solubility issues, consider the following:
-
Use fresh, high-quality DMSO: Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of compounds.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
Stock solution storage: Prepare concentrated stock solutions in DMSO. Once prepared, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Q4: I am observing unexpected results or high toxicity in my cellular assay. What could be the cause?
Unexpected results can arise from several factors. Consider the following troubleshooting steps:
-
Confirm On-Target Activity: To confirm that the observed phenotype is due to FEN1 inhibition, consider a rescue experiment using siRNA against FEN1. If the inhibitor's effect is on-target, a similar phenotype should be observed with FEN1 knockdown.
-
Check for Off-Target Effects: this compound belongs to the N-hydroxyurea series of inhibitors, which have been shown to potentially inhibit other 5'-nuclease superfamily members like Exonuclease 1 (EXO1).[1] Consider the potential contribution of EXO1 inhibition to your results.
-
Assess Cell Line Sensitivity: The sensitivity of cancer cells to FEN1 inhibition is often linked to defects in other DNA repair pathways, a concept known as synthetic lethality.[1][3] For example, cells with mutations in MRE11A or ATM may be particularly sensitive.[1] Verify the genetic background of your cell line.
-
Optimize Concentration and Incubation Time: High concentrations or long incubation times can lead to general toxicity. Perform a dose-response and time-course experiment to find the optimal window for observing specific effects. Start with a broad concentration range (e.g., 1 µM to 50 µM) and assess cell viability at different time points (e.g., 24, 48, 72 hours).
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related reference compounds.
Table 1: this compound Potency and Solubility
| Parameter | Value | Assay Type | Source |
| Target Engagement | EC50 = 6.8 µM | Cellular Thermal Shift Assay (CETSA) | [1] |
| Solubility | 250 mg/mL in DMSO (879.45 mM) | N/A |
Table 2: Reference FEN1 Inhibitor Potency for Assay Design
| Compound | Potency | Assay Type | Notes | Source |
| PTPD | IC50 = 0.022 µM | Biochemical (FEN1 cleavage) | A related thienopyrimidine FEN1 inhibitor. | [4] |
| FEN1-IN-1 | Mean GI50 = 15.5 µM | Cellular (Growth Inhibition) | Mean value across 212 cancer cell lines. | |
| SC13 | GI50 ≈ 20-30 µM | Cellular (MTT Proliferation) | Tested in non-small-cell lung cancer lines. | [2][5] |
Note: IC50 (half-maximal inhibitory concentration) measures enzymatic inhibition, while EC50 (half-maximal effective concentration) and GI50 (half-maximal growth inhibition) measure cellular effects.
Diagrams and Workflows
FEN1's Role in DNA Repair and Inhibition Pathway
FEN1 plays a crucial role in processing 5' flaps during DNA replication (Okazaki fragment maturation) and long-patch base excision repair. This compound blocks this activity, leading to stalled replication forks and an accumulation of DNA damage, which can trigger cell cycle arrest or apoptosis.
Caption: FEN1 inhibition pathway.
Experimental Workflow: Optimizing this compound Concentration
This workflow outlines the steps to determine the optimal concentration of this compound for a cell-based assay.
Caption: Workflow for concentration optimization.
Troubleshooting Logic: Unexpected Cellular Toxicity
This diagram provides a logical flow for troubleshooting high or unexpected toxicity in cellular assays.
Caption: Troubleshooting unexpected toxicity.
Detailed Experimental Protocols
Protocol 1: FEN1 Fluorescence Polarization (FP) Assay
This protocol is for determining the biochemical IC50 of this compound by measuring its ability to inhibit FEN1's cleavage of a fluorescently labeled DNA flap substrate.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled FEN1 DNA substrate (e.g., with a 5' Atto495 dye)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20
-
Stop Solution: 0.5 M EDTA
-
This compound dissolved in DMSO
-
384-well black, low-volume plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare Reagents:
-
Dilute FEN1 protein in Assay Buffer to a working concentration (e.g., 6 nM). The optimal concentration should be determined empirically to give a robust signal window.
-
Dilute the DNA substrate in Assay Buffer to a working concentration (e.g., 60 nM).
-
Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent and low (<1%).
-
-
Assay Plate Setup:
-
Add 2 µL of the this compound serial dilutions or DMSO (for positive and negative controls) to the wells of the 384-well plate.
-
Add 2 µL of Assay Buffer to the "no enzyme" control wells.
-
Add 2 µL of FEN1 protein solution to all wells except the "no enzyme" controls.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Start the reaction by adding 2 µL of the DNA substrate solution to all wells.
-
Mix the plate gently.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a set time (e.g., 60 minutes), protected from light. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.
-
(Optional) To stop the reaction, add 4 µL of Stop Solution (0.5 M EDTA).
-
Measure the fluorescence polarization on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Proliferation (MTT) Assay
This protocol is to determine the GI50 of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., SW620, HeLa)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2x serial dilution of this compound in complete medium from your DMSO stock.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a "vehicle control" with medium containing the same final concentration of DMSO as the treated wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.
-
References
- 1. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
FEN1-IN-3 experimental artifacts and false positives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of FEN1-IN-3 and other N-hydroxyurea series inhibitors of Flap Endonuclease 1 (FEN1). This guide is designed to help researchers anticipate and address potential experimental artifacts and false positives.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit FEN1?
This compound belongs to a series of N-hydroxyurea compounds that inhibit the endonuclease activity of FEN1. Its mechanism of action involves binding to the active site of FEN1. This binding is thought to be a mixed non-competitive/competitive model, meaning it can bind to FEN1 both in the presence and absence of its DNA substrate[1]. The N-hydroxyurea moiety of these inhibitors coordinates with the essential magnesium ions in the FEN1 active site, which are critical for the conformational changes in the DNA substrate required for cleavage[2].
Q2: What are the potential sources of false positives when using this compound in high-throughput screening (HTS)?
False positives in HTS can arise from several compound-specific and assay-dependent factors. Two common sources are Pan-Assay Interference Compounds (PAINS) and colloidal aggregation.
-
Pan-Assay Interference Compounds (PAINS): PAINS are molecules that appear as hits in multiple, unrelated assays due to their chemical reactivity or other nonspecific interactions, rather than specific binding to the target protein. They often contain reactive functional groups that can covalently modify proteins, act as redox cyclers, or interfere with assay signals (e.g., fluorescence)[2][3][4]. While this compound has not been definitively classified as a PAIN, its N-hydroxyurea core warrants careful evaluation for potential assay interference.
-
Colloidal Aggregation: At certain concentrations, some small molecules can form colloidal aggregates in aqueous buffers. These aggregates can sequester and denature proteins non-specifically, leading to apparent inhibition[3]. This is a common artifact in early drug discovery and can be mitigated by including detergents like Triton X-100 in the assay buffer[4].
Q3: Are there known off-target effects for this compound and related compounds?
FEN1 is part of the 5'-nuclease superfamily, which includes other enzymes with similar active site geometries like Exonuclease 1 (EXO1)[5]. Due to this structural similarity, inhibitors targeting the FEN1 active site, such as the N-hydroxyurea series, have the potential to inhibit other members of this superfamily[5]. It is crucial to perform selectivity profiling against related nucleases to confirm the specificity of this compound in your experimental system.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in FEN1 inhibition assays.
Possible Cause 1: Compound Aggregation. this compound, like many small molecules, may form aggregates at higher concentrations, leading to inconsistent results.
-
Recommendation:
-
Include a non-ionic detergent, such as 0.01% Triton X-100, in your assay buffer to prevent the formation of colloidal aggregates[4].
-
Visually inspect your compound stock solutions for any precipitation.
-
Determine the critical aggregation concentration (CAC) of your compound if possible.
-
Possible Cause 2: Assay Interference. The compound may be interfering with the assay technology itself (e.g., fluorescence quenching/enhancement).
-
Recommendation:
-
Run a counter-screen in the absence of the FEN1 enzyme to assess the compound's effect on the assay signal[6].
-
For fluorescence-based assays, measure the fluorescence spectrum of this compound alone to check for intrinsic fluorescence or quenching properties at the assay wavelengths.
-
Issue 2: Discrepancy between biochemical IC50 and cellular EC50 values.
It is common to observe a significant drop-off in potency between biochemical assays and cell-based assays[5].
Possible Cause 1: Cell Permeability. this compound may have poor cell membrane permeability, resulting in lower intracellular concentrations.
-
Recommendation:
-
While some studies suggest good cell permeability for similar compounds, this can be cell-line dependent[5]. Consider performing permeability assays (e.g., Caco-2) if this is a major concern.
-
Possible Cause 2: Target Engagement in a Cellular Context. Confirming that the inhibitor is binding to FEN1 within the complex cellular environment is crucial.
-
Recommendation:
-
Utilize a Cellular Thermal Shift Assay (CETSA) to verify target engagement. CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates[5][7][8]. An increase in the melting temperature of FEN1 in the presence of this compound would confirm target engagement.
-
Possible Cause 3: High Intracellular Target Concentration. The concentration of FEN1 may be significantly higher in the cellular compartment (nucleus) where it is active, requiring a higher concentration of the inhibitor to achieve a biological effect[9].
-
Recommendation:
-
Correlate cellular potency with FEN1 expression levels in the cell lines being used.
-
Quantitative Data Summary
The following table summarizes inhibitory concentrations for N-hydroxyurea series FEN1 inhibitors from various studies. Note that "Compound 1" in these publications corresponds to a compound structurally related to this compound.
| Compound Reference | Assay Type | Cell Line/System | IC50 / GI50 / EC50 | Citation |
| Compound 1 | Biochemical Assay | Purified FEN1 | 46 nM | [5] |
| Compound 1 | Cellular Growth Inhibition | 212 cancer cell lines | Mean GI50: 15.5 µM | [10] |
| Compound 3 | Cellular Growth Inhibition | 195 cancer cell lines | Mean GI50: 9.0 µM | [10] |
| Compound 1 | Cellular Thermal Shift Assay | SW620 cells | EC50: 5.1 µM | [5] |
| Compound 4 | Cellular Thermal Shift Assay | SW620 cells | EC50: 6.8 µM | [5] |
| BSM-1516 | Biochemical Assay | Purified FEN1 | IC50: 7 nM | [8] |
| BSM-1516 | Cellular Thermal Shift Assay | Live cells | EC50: 24 nM | [8] |
Key Experimental Protocols
Fluorescence Polarization (FP) Assay for FEN1 Activity
This assay measures the change in polarization of a fluorescently labeled DNA substrate upon cleavage by FEN1.
-
Principle: A small, fluorescently labeled DNA flap substrate tumbles rapidly in solution, resulting in low fluorescence polarization. Upon cleavage by FEN1, the fluorophore is released on a smaller fragment, leading to a decrease in polarization (or in some assay designs with specific substrates, an increase). Inhibition of FEN1 prevents this change.
-
Methodology:
-
Substrate Preparation: A DNA substrate with a 5' flap labeled with a fluorophore (e.g., 6-FAM) is used.
-
Reaction Mixture: In a microplate, combine FEN1 enzyme, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20), and the test compound (e.g., this compound) at various concentrations.
-
Initiation: Start the reaction by adding the fluorescently labeled DNA substrate.
-
Incubation: Incubate at the optimal temperature for FEN1 activity (e.g., 37°C).
-
Measurement: Read the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
-
Troubleshooting:
-
High Background Signal: Check for intrinsic fluorescence of the compound or buffer components.
-
No Change in Polarization: Ensure the protein is active and the substrate is appropriate. The fluorophore's position on the DNA can impact the dynamic range of the assay[11].
-
Artifact Identification: Run a parallel assay with pre-cleaved substrate and product to identify compounds that interfere with the FP signal itself rather than inhibiting the enzyme[12].
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm that a compound binds to its target protein in a cellular environment[5][7][8].
-
Principle: Ligand binding can stabilize a protein against thermal denaturation. By heating cell lysates or intact cells to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, typically by Western blot. A shift to a higher melting temperature in the presence of the compound indicates target engagement.
-
Methodology:
-
Cell Treatment: Treat cultured cells with the test compound (this compound) or vehicle control.
-
Heating: Aliquot the cell suspension or lysate and heat at a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis and Separation: Lyse the cells (if not already lysed) and separate the soluble fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Analyze the amount of soluble FEN1 in the supernatant by Western blotting using a FEN1-specific antibody.
-
Data Analysis: Plot the amount of soluble FEN1 as a function of temperature to generate a melting curve. A shift in the curve to the right for the compound-treated sample indicates stabilization and target engagement.
-
Signaling Pathways and Experimental Workflows
Okazaki Fragment Maturation
FEN1 plays a critical role in the maturation of Okazaki fragments during lagging strand DNA synthesis. Inhibition of FEN1 can lead to the accumulation of unprocessed flaps, causing replication fork stalling and DNA damage[13].
References
- 1. researchgate.net [researchgate.net]
- 2. How to Triage PAINS-Full Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 9. Removal of Oxidative DNA Damage via FEN1-Dependent Long-Patch Base Excision Repair in Human Cell Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Okazaki fragment maturation: DNA flap dynamics for cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Discrepancy Between FEN1-IN-3 In Vitro IC50 and Cellular EC50: A Technical Guide
Technical Support Center
This technical support guide is designed for researchers, scientists, and drug development professionals encountering a common yet complex issue in drug discovery: the discrepancy between the in vitro inhibitory concentration (IC50) and the cellular effective concentration (EC50) of the FEN1 inhibitor, FEN1-IN-3. This guide provides troubleshooting advice, detailed experimental protocols, and a framework for understanding the potential underlying causes of this disparity.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference between the in vitro IC50 and the cellular EC50 for this compound. Is this expected?
A1: Yes, it is not uncommon to observe a notable difference between the in vitro potency of an inhibitor and its efficacy in a cellular context. For the N-hydroxyurea class of FEN1 inhibitors, to which this compound belongs, published literature indicates potent in vitro inhibition, with IC50 values typically in the nanomolar to low micromolar range. However, the cellular EC50 for target engagement of this compound, as measured by cellular thermal shift assay (CETSA), has been reported to be 6.8 μM. This discrepancy highlights the complex interplay of factors that govern a compound's activity within a living cell.
Q2: What are the primary reasons for a higher cellular EC50 compared to the in vitro IC50 for this compound?
A2: Several factors can contribute to this discrepancy. The most common reasons include:
-
Limited Cell Permeability: The compound may have difficulty crossing the cell membrane to reach its intracellular target, FEN1.
-
Cellular Efflux: Active transporter proteins on the cell surface may pump the compound out of the cell, reducing its intracellular concentration.
-
Off-Target Binding: The inhibitor may bind to other cellular components, such as plasma proteins in the culture medium or other intracellular proteins, which lowers the effective concentration available to inhibit FEN1.
-
Metabolic Instability: The compound could be metabolized by cellular enzymes into a less active or inactive form.
-
High Intracellular Target Concentration: The concentration of FEN1 within the cell, particularly in the nucleus during S-phase, might be significantly higher than in the in vitro assay, requiring a higher concentration of the inhibitor to achieve a similar level of inhibition.
Q3: How can we experimentally investigate the reasons for the discrepancy?
A3: A systematic approach involving several experimental techniques can help elucidate the cause of the discrepancy. We recommend the following:
-
Cellular Uptake and Efflux Assays: Directly measure the intracellular concentration of this compound using techniques like LC-MS/MS. Compare uptake in standard cell lines versus those overexpressing efflux pumps.
-
Plasma Protein Binding Assays: Determine the extent to which this compound binds to proteins present in the cell culture serum.
-
Metabolite Identification Studies: Incubate this compound with liver microsomes or hepatocytes to identify potential metabolites and assess their activity against FEN1.
-
Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement in intact cells and can confirm if the compound is reaching and binding to FEN1. The EC50 from this assay provides a more biologically relevant measure of target engagement than a simple cell viability assay.
Quantitative Data Summary
The following table summarizes the reported potency values for this compound, highlighting the observed discrepancy.
| Parameter | Value/Range | Assay Type | Reference |
| In Vitro IC50 | Nanomolar to low Micromolar (expected range for N-hydroxyurea class) | Biochemical FEN1 Inhibition Assay | General literature on N-hydroxyurea FEN1 inhibitors |
| Cellular EC50 (Target Engagement) | 6.8 µM | Cellular Thermal Shift Assay (CETSA) | [1] |
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting and troubleshooting discrepancies. Below are generalized protocols for the key assays.
In Vitro FEN1 Inhibition Assay (Fluorescence-Based)
This assay measures the ability of an inhibitor to block the enzymatic activity of purified FEN1 protein.
Principle: A synthetic DNA substrate with a 5' flap is labeled with a fluorophore and a quencher. In the absence of an inhibitor, FEN1 cleaves the 5' flap, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
Materials:
-
Purified recombinant human FEN1 protein
-
Fluorescently labeled DNA substrate (e.g., 5'-FAM, 3'-Dabcyl)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound (or other test compounds)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add a fixed concentration of FEN1 enzyme to each well of the 384-well plate.
-
Add the serially diluted this compound to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled DNA substrate to each well.
-
Immediately begin monitoring the fluorescence intensity over time using a plate reader.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
This method assesses the target engagement of a compound by measuring the thermal stabilization of the target protein in intact cells.
Principle: Ligand binding increases the thermal stability of a protein. By heating cells treated with a compound to various temperatures, the amount of soluble (non-denatured) target protein can be quantified, and a shift in the melting curve indicates target engagement.
Materials:
-
Cultured cells (e.g., a relevant cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies against FEN1 and a loading control (e.g., GAPDH)
-
Western blotting reagents and equipment
-
PCR thermocycler
Procedure:
-
Seed cells in culture plates and grow to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a specific duration.
-
Harvest the cells and resuspend them in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Cool the samples and lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble FEN1 in the supernatant by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble FEN1 against the temperature to generate a melting curve.
-
Determine the EC50 for target engagement by performing an isothermal dose-response experiment at a temperature that shows a significant stabilization effect.
Troubleshooting Guide: Visualizing the Discrepancy
The following diagrams illustrate the potential factors contributing to the discrepancy and a suggested workflow for troubleshooting.
Caption: Factors contributing to the discrepancy between in vitro and cellular potency.
Caption: A logical workflow for troubleshooting the IC50 vs. EC50 discrepancy.
References
Cell line-specific sensitivity to FEN1-IN-3
Welcome to the technical support center for FEN1-IN-3. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and data to help researchers effectively use this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Flap endonuclease 1 (FEN1). FEN1 is a critical enzyme involved in DNA replication (specifically, Okazaki fragment maturation) and multiple DNA repair pathways, including base excision repair (BER).[1][2][3] By inhibiting FEN1, this compound disrupts these processes, leading to replication fork instability, accumulation of DNA damage, and ultimately, cell cycle arrest and cell death.[1][4]
Q2: Which cell lines are expected to be most sensitive to this compound?
A2: Sensitivity to FEN1 inhibitors is highly cell line-specific. Published data suggests that cancer cell lines with defects in other DNA repair pathways exhibit heightened sensitivity, a concept known as synthetic lethality.[4][5] Key sensitivities include:
-
Microsatellite Instability (MSI): Colorectal and gastric cancer cell lines with MSI show significantly increased sensitivity compared to microsatellite stable (MSS) cell lines.[1]
-
Homologous Recombination (HR) Deficiency: Cells with mutations in BRCA1 or BRCA2 are particularly sensitive to FEN1 inhibition.[4][6][7] This is because FEN1 inhibition creates DNA lesions that require HR for repair; in HR-deficient cells, these lesions become lethal.[4]
Q3: Can this compound be used in combination with other therapies?
A3: Yes, FEN1 inhibitors have shown synergistic effects with various DNA-damaging agents. FEN1 inhibition can sensitize cancer cells to:
-
Other DDR inhibitors (ATR, PARG, USP1) [6]
Q4: What are the expected cellular effects following treatment with this compound?
A4: Treatment with an effective concentration of this compound in sensitive cell lines is expected to induce a DNA damage response.[12] This can be observed as:
-
Activation of the ATM checkpoint signaling pathway.[12]
-
Increased phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.[4]
-
Accumulation of 53BP1 foci.[4]
-
Cell cycle arrest, typically in the G1 and/or G2/M phases.[10][13]
Troubleshooting Guide
Problem 1: My cell line does not show a significant response to this compound.
-
Possible Cause 1: Intrinsic Resistance. The cell line may have robust DNA damage response pathways that compensate for FEN1 inhibition. Many cell lines are resistant to FEN1 inhibitors as single agents.[4]
-
Possible Cause 2: Sub-optimal Inhibitor Concentration or Duration. The concentration may be too low or the treatment time too short to induce a cytotoxic effect.
-
Recommendation: Perform a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for your specific cell line. We recommend a concentration range of 0.1 µM to 30 µM for an initial screen over 72 hours.[12]
-
-
Possible Cause 3: Experimental Readout. The chosen assay may not be sensitive enough or may be measuring the wrong endpoint.
-
Recommendation: Use a long-term clonogenic survival assay to assess cytotoxicity, as short-term viability assays (e.g., MTT) may not capture the full effect.[4] To confirm the inhibitor is active, measure target engagement by looking for downstream markers of DNA damage, such as an increase in γH2AX foci, even if cell death is not observed.[4]
-
Problem 2: How can I confirm that this compound is active in my cells?
-
Recommendation: The most direct way to confirm inhibitor activity is to assess the downstream consequences of FEN1 inhibition.
-
Detect DNA Damage: Perform immunofluorescence staining for γH2AX or 53BP1 foci. A significant increase in foci after 24 hours of treatment indicates that the inhibitor is causing DNA damage as expected.[4]
-
Analyze Cell Cycle: Use flow cytometry to check for cell cycle arrest. An accumulation of cells in the G2/M phase is a common response to FEN1 inhibition-induced DNA damage.[10][14]
-
Western Blot: Probe for phosphorylation of checkpoint kinases like ATM or Chk2.[12]
-
Problem 3: I am observing high toxicity in my control (non-cancerous) cell line.
-
Possible Cause: While FEN1 inhibitors are designed to selectively target cancer cells with DNA repair defects, some toxicity can be expected in rapidly dividing normal cells, as FEN1 is essential for DNA replication.[1][2]
-
Recommendation: Reduce the concentration and/or duration of the treatment. Determine the specific GI50 for your control cell line to establish a therapeutic window. Healthy fibroblasts, for example, have shown a limited response compared to cancer cell lines.[10]
-
Quantitative Data Summary
Table 1: Cell Line Sensitivity to FEN1 Inhibitor (Compound 3 / this compound)
| Cell Line Category | Tissue of Origin | GI50 (µM) | Sensitivity Status | Reference |
| MSI | Colorectal, Gastric, etc. | Generally < 15.5 µM | Sensitive | [1] |
| MSS | Colorectal, Gastric, etc. | Generally > 15.5 µM | Less Sensitive | [1] |
| BRCA2-deficient (PEO1) | Ovarian | ~10-15 µM | Sensitive | [4] |
| BRCA2-proficient (PEO4) | Ovarian | > 25 µM | Resistant | [4] |
Note: GI50 is the concentration of the drug that causes 50% inhibition of cell growth. Data is generalized from studies on N-hydroxyurea series FEN1 inhibitors, including the compound analogous to this compound.[1][4]
Table 2: Representative Cell Cycle Effects of FEN1 Inhibition in Sensitive Cell Lines
| Cell Line | Treatment | % of Cells in G2/M Phase (Approx. change) | Reference |
| SK-BR-3 | FEN1-IN-4 | ▼ ~30% in S phase | [10] |
| BT-549 | FEN1-IN-4 + IR | ▲ Significant Increase | [10] |
| MDA-MB-468 | FEN1-IN-4 + IR | ▲ Significant Increase | [10] |
| H1299 (p53-null) | FEN1 siRNA | ▲ Dramatic Increase | [13] |
| Bel-7402 | FEN1 knockdown | ▲ Marked Increase | [15] |
Note: This table shows the general trend of G2/M arrest induced by FEN1 inhibition or knockdown. The exact percentages vary by cell line and experimental conditions.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to untreated control wells to calculate the percentage of cell viability.
2. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing cell cycle distribution via flow cytometry.
-
Cell Culture and Treatment: Culture cells to ~70% confluency and treat with this compound or vehicle control for 24-48 hours.
-
Harvesting: Harvest cells by trypsinization, collect them in a tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.[13][14]
3. Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies apoptotic and necrotic cells.
-
Cell Treatment: Treat cells with this compound for a predetermined time (e.g., 48 hours).
-
Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze by flow cytometry immediately.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
4. Immunofluorescence for DNA Damage Foci (γH2AX)
This protocol visualizes DNA double-strand breaks.
-
Cell Culture: Seed cells on coverslips in a 24-well plate and allow them to attach.
-
Treatment: Treat cells with this compound for the desired time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash with PBS, fix with 4% paraformaldehyde for 15 minutes, and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.
-
Secondary Antibody: Wash and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium with DAPI.
-
Imaging: Visualize foci using a fluorescence microscope. Quantify the number of foci per nucleus using image analysis software.[10]
Visualizations
Caption: Mechanism of this compound action on DNA replication and repair pathways.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pnas.org [pnas.org]
- 5. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 6. kuickresearch.com [kuickresearch.com]
- 7. pnas.org [pnas.org]
- 8. FEN1 promotes tumor progression and confers cisplatin resistance in non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. FEN1 inhibitor increases sensitivity of radiotherapy in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. FEN1 Promotes Hepatocellular Carcinoma Progression by Activating Cell Cycle Transition from G2 To M Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Impact of FEN1 overexpression on FEN1-IN-3 efficacy
Welcome to the technical support center for researchers utilizing FEN1 inhibitors, with a specific focus on FEN1-IN-3. This resource provides troubleshooting guidance and frequently asked questions to assist you in your experimental design and data interpretation, particularly in the context of FEN1 overexpression.
Frequently Asked Questions (FAQs)
Q1: What is FEN1 and why is it a target in cancer therapy?
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair.[1][2] Specifically, it plays a key role in Okazaki fragment maturation during lagging strand DNA synthesis and in the long-patch base excision repair (LP-BER) pathway, which corrects DNA damage from oxidation and alkylation.[1][2] Many cancer cells overexpress FEN1, which is associated with increased proliferation, genomic instability, and resistance to chemotherapy.[3] Targeting FEN1 with inhibitors like this compound is a promising strategy to selectively kill cancer cells or sensitize them to other treatments.
Q2: How does FEN1 overexpression theoretically affect the efficacy of this compound?
It is hypothesized that cancer cells with higher levels of FEN1 expression may exhibit reduced sensitivity to this compound, reflected by a higher IC50 value. This is because a greater amount of the inhibitor may be required to effectively block the larger pool of FEN1 enzyme. Conversely, cells with lower FEN1 expression are expected to be more sensitive to the inhibitor.
Q3: What is the mechanism of action of this compound and related inhibitors?
This compound belongs to a class of N-hydroxyurea-based inhibitors.[4] These small molecules act by binding to the active site of FEN1, often coordinating with the catalytic metal ions, thereby preventing the substrate DNA from properly docking and being cleaved.[5] This inhibition of FEN1's endonuclease activity leads to an accumulation of unprocessed DNA flaps, which can stall replication forks, induce DNA damage, and ultimately trigger cell death.[6]
Q4: Can FEN1 inhibitors be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that FEN1 inhibitors can act synergistically with DNA damaging agents like cisplatin.[7] By inhibiting a key DNA repair pathway, FEN1 inhibitors can prevent cancer cells from repairing the damage induced by chemotherapy, leading to enhanced cell killing. Additionally, FEN1 inhibition shows synthetic lethality in cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][8]
Q5: What are the potential mechanisms of resistance to FEN1 inhibitors?
While research is ongoing, potential mechanisms of resistance to FEN1 inhibitors could include:
-
Upregulation of FEN1 expression: Cancer cells may further increase FEN1 levels to overcome the inhibitory effect.
-
Mutations in the FEN1 gene: Alterations in the inhibitor's binding site on the FEN1 protein could reduce its affinity and efficacy.
-
Activation of alternative DNA repair pathways: Cells might compensate for the loss of FEN1 function by upregulating other nucleases or repair pathways.
-
Drug efflux pumps: Increased expression of membrane transporters could actively pump the inhibitor out of the cell.
Troubleshooting Guides
Problem 1: High variability in IC50 values for this compound across experiments.
-
Possible Cause 1: Inconsistent FEN1 expression in cell lines.
-
Troubleshooting: Regularly verify FEN1 expression levels in your cell lines using Western blotting. Cell lines can drift in culture, leading to changes in protein expression.
-
-
Possible Cause 2: Differences in cell confluency at the time of treatment.
-
Troubleshooting: Seed cells at a consistent density and ensure they are in the exponential growth phase when applying this compound. Cell cycle distribution can affect FEN1 levels and inhibitor sensitivity.
-
-
Possible Cause 3: Instability of this compound.
-
Troubleshooting: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles.
-
Problem 2: No significant difference in cell viability between control and this compound treated cells.
-
Possible Cause 1: High FEN1 overexpression leading to resistance.
-
Troubleshooting: Confirm FEN1 expression levels. If very high, you may need to use a higher concentration range of this compound. Consider combining this compound with a DNA damaging agent like cisplatin to enhance its effect.
-
-
Possible Cause 2: Cell line is inherently resistant to FEN1 inhibition.
-
Troubleshooting: Investigate if your cell line has mutations in FEN1 or has highly active alternative DNA repair pathways. Consider using a positive control cell line known to be sensitive to FEN1 inhibitors.
-
-
Possible Cause 3: Insufficient incubation time.
-
Troubleshooting: Extend the incubation time with this compound (e.g., from 24h to 48h or 72h) to allow for the accumulation of DNA damage and subsequent cell death.
-
Problem 3: Unexpected cell toxicity in the vehicle control group.
-
Possible Cause 1: High concentration of the solvent (e.g., DMSO).
-
Troubleshooting: Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and is consistent across all treatment groups, including the vehicle control.
-
Quantitative Data Summary
The following table provides an illustrative example of the expected impact of FEN1 overexpression on the efficacy of this compound. Please note that this data is hypothetical and intended to guide experimental expectations.
| Cell Line Model | Relative FEN1 Expression Level | This compound IC50 (µM) | Cisplatin IC50 (µM) | This compound + Cisplatin IC50 (µM) |
| A549 (FEN1 Knockdown) | Low | ~ 5 | ~ 8 | ~ 2 (this compound) / ~ 3 (Cisplatin) |
| A549 (Parental) | Medium | ~ 15 | ~ 15 | ~ 7 (this compound) / ~ 6 (Cisplatin) |
| A549 (FEN1 Overexpressing) | High | > 30 | ~ 25 | ~ 18 (this compound) / ~ 12 (Cisplatin) |
Experimental Protocols
Western Blot for FEN1 Expression
Objective: To determine the relative expression levels of FEN1 protein in different cell lines.
Methodology:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against FEN1 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize FEN1 expression levels.
-
Cell Viability (MTT) Assay
Objective: To determine the IC50 value of this compound.
Methodology:
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
-
MTT Addition:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Clonogenic Survival Assay
Objective: To assess the long-term effect of this compound on the reproductive integrity of cells.
Methodology:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 200-1000 cells) per well in a 6-well plate.
-
-
Drug Treatment:
-
Treat the cells with different concentrations of this compound for 24 hours.
-
-
Colony Formation:
-
Replace the drug-containing medium with fresh medium and incubate for 10-14 days until visible colonies form.
-
-
Staining and Counting:
-
Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Count the number of colonies (containing at least 50 cells).
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
-
Immunofluorescence for γH2AX Foci
Objective: To quantify DNA double-strand breaks as a measure of DNA damage induced by FEN1 inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a 24-well plate.
-
Treat cells with this compound for the desired time.
-
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 1% BSA in PBST for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., 1:500 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount coverslips onto microscope slides using a mounting medium with DAPI.
-
Capture images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).
-
Visualizations
Caption: FEN1's role in DNA replication and repair and the impact of this compound.
Caption: Workflow for evaluating the impact of FEN1 overexpression on this compound efficacy.
References
- 1. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 2. Single-molecule characterization of Fen1 and Fen1/PCNA complexes acting on flap substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Flap Endonuclease 1 Correlates with Enhanced Proliferation and Poor Prognosis of Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esrf.fr [esrf.fr]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FEN1-IN-3 Versus Other FEN1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. Its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair deficiencies, such as those with BRCA mutations. A variety of small molecule inhibitors targeting FEN1 have been developed. This guide provides a comparative analysis of FEN1-IN-3 and other notable FEN1 inhibitors, supported by experimental data and detailed methodologies.
Performance Comparison of FEN1 Inhibitors
The following tables summarize the reported inhibitory activities of this compound and other selected FEN1 inhibitors. It is important to note that direct comparison of IC50 and EC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Biochemical Potency of FEN1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Assay Type | Source |
| This compound (Compound 4) | hFEN1 | Not explicitly found | - | - |
| FEN1-IN-4 (Compound 2) | hFEN1-336Δ | 30 | Biochemical Assay | [1][2] |
| BSM-1516 | FEN1 | 7 | Biochemical Assay | [3] |
| SC13 | FEN1 | 4.2 | Biochemical Assay | [4] |
| C8 | FEN1 | Not specified in search results | - | [5] |
| C16 | FEN1 | Not specified in search results | - | [5] |
| C20 | FEN1 | 3 | in vitro | [6] |
| Aurintricarboxylic acid | FEN1 | 590 | Fluorogenic Assay | |
| NSC-13755 | FEN1 | 930 | Fluorogenic Assay |
Table 2: Cellular Activity of FEN1 Inhibitors
| Inhibitor | Cell Line | EC50 (µM) | Assay Type | Source |
| This compound (Compound 4) | SW620 | 6.8 | Cellular Thermal Shift Assay (CETSA) | [7] |
| FEN1-IN-1 (Compound 1) | 212 cell lines (mean) | 15.5 (GI50) | Growth Inhibition | [8] |
| FEN1-IN-4 (Compound 2/C2) | - | - | - | [1][2] |
| BSM-1516 | DLD1 (BRCA2-deficient) | 0.35 | Clonogenic Assay | [3] |
| BSM-1516 | DLD1 (BRCA2-wild-type) | 5 | Clonogenic Assay | [3] |
| C8 | PEO1 (BRCA2-mutant) | More sensitive than PEO4 | Clonogenic Survival | [5] |
| C16 | PEO1 (BRCA2-mutant) | More sensitive than PEO4 | Clonogenic Survival | [5] |
| C20 | - | - | - | [9] |
Signaling Pathways and Experimental Workflows
To understand the context of FEN1 inhibition, it's crucial to visualize its role in DNA repair and the methods used to assess inhibitor efficacy.
Detailed Experimental Protocols
Biochemical FEN1 Inhibition Assay (Fluorescence-Based)
This protocol is a generalized procedure based on commonly used fluorescence-based assays for measuring FEN1 activity.
1. Reagents and Materials:
-
Recombinant human FEN1 protein.
-
Fluorescently labeled DNA substrate: A synthetic oligonucleotide substrate designed to mimic a DNA flap structure, typically with a fluorophore on one end and a quencher on the other. Upon cleavage by FEN1, the fluorophore is separated from the quencher, resulting in an increase in fluorescence.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Tween-20.
-
FEN1 inhibitors to be tested, dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer and the fluorescently labeled DNA substrate at a predetermined optimal concentration.
-
Dispense the reaction mixture into the wells of a 384-well plate.
-
Add the FEN1 inhibitors at various concentrations to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control.
-
Initiate the reaction by adding recombinant FEN1 protein to each well (except the no-enzyme control).
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Calculate the percentage of FEN1 inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of an inhibitor within a cellular context.[7]
1. Reagents and Materials:
-
Cancer cell line of interest (e.g., SW620).
-
Cell culture medium and supplements.
-
FEN1 inhibitor dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer containing protease inhibitors.
-
Equipment for heating cells (e.g., PCR cycler).
-
Western blotting reagents and equipment, including a primary antibody against FEN1 and a secondary antibody.
2. Procedure:
-
Culture the cells to a sufficient density.
-
Treat the cells with the FEN1 inhibitor at various concentrations or with DMSO (vehicle control) for a specific duration.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FEN1 in each sample by Western blotting.
-
Quantify the band intensities and plot the fraction of soluble FEN1 as a function of temperature for both inhibitor-treated and control samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement. The EC50 can be determined by performing an isothermal dose-response experiment at a fixed temperature that shows a significant shift.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with an inhibitor, providing a measure of cytotoxicity.[5]
1. Reagents and Materials:
-
Cancer cell lines.
-
Cell culture medium and supplements.
-
FEN1 inhibitor.
-
6-well plates.
-
Crystal violet staining solution.
2. Procedure:
-
Seed a low and known number of cells into 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the FEN1 inhibitor or DMSO (vehicle control).
-
Incubate the cells for a period that allows for colony formation (typically 10-14 days), replacing the medium with fresh medium containing the inhibitor as needed.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a solution such as methanol or a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet solution.
-
Wash away the excess stain and allow the plates to dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
-
Plot the surviving fraction against the inhibitor concentration to determine the dose-response relationship.
Conclusion
The landscape of FEN1 inhibitors is rapidly evolving, with several chemical scaffolds demonstrating promising biochemical and cellular activity. This compound is a known inhibitor that engages FEN1 in cells. However, newer compounds like BSM-1516 and SC13 show high potency in biochemical assays. The N-hydroxyurea series of inhibitors, including FEN1-IN-4 and C20, have also been extensively studied, particularly for their synthetic lethal effects in BRCA-deficient cancers.
The choice of an appropriate FEN1 inhibitor for research or therapeutic development will depend on the specific application, requiring careful consideration of its potency, selectivity, and cellular efficacy. The experimental protocols provided in this guide offer a starting point for the in-house evaluation and comparison of these and other emerging FEN1 inhibitors.
References
- 1. FEN1-IN-4 | FENs inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. blacksmithmedicines.com [blacksmithmedicines.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FEN1-IN-SC13 - Nordic Biosite [nordicbiosite.com]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Activity of FEN1-IN-3 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy, particularly in tumors with existing DNA damage response deficiencies. This guide provides a comparative analysis of the on-target activity of FEN1-IN-3 in a cellular context, alongside other notable FEN1 inhibitors. Experimental data is presented to support these comparisons, and detailed protocols for key assays are provided to enable replication and further investigation.
Comparison of FEN1 Inhibitors
This compound belongs to a class of N-hydroxyurea-based inhibitors that have demonstrated cellular activity. To objectively assess its performance, this section compares this compound with other well-characterized FEN1 inhibitors.
| Inhibitor | Other Names | Target Engagement in Cells (CETSA EC50) | Cellular Effects | Key Findings |
| This compound | Compound 4 | 6.8 µM[1] | Stabilizes FEN1 protein, indicating direct target binding in cells. | Demonstrates cellular target engagement, though with a higher EC50 compared to some in vitro IC50 values, a common observation for this class of inhibitors.[1][2][3] |
| FEN1-IN-4 | Compound 2 | Not explicitly reported in the provided search results. | Induces cell death via apoptosis and necrosis, prolongs cell doubling time, and has radiosensitizing effects.[4] | Shows cytotoxic and cytostatic effects in breast cancer cell lines.[4] |
| Compound 1 | - | 5.1 µM | Induces a DNA damage response in a dose-dependent manner.[3] | Engages FEN1 in cells and activates the DNA damage checkpoint.[3] |
| C8 | - | Not explicitly reported in the provided search results. | Preferentially kills BRCA1/BRCA2-defective cancer cell lines and induces a DNA damage response (γH2AX accumulation).[5] | Demonstrates synthetic lethality in homologous recombination-deficient cancers.[5] |
| C16 | - | Not explicitly reported in the provided search results. | Similar to C8, shows greater sensitivity in BRCA2-mutant cells compared to revertant cells.[5] | Potent inhibitor with demonstrated preferential activity against HR-deficient cells.[5] |
| C20 | - | Not explicitly reported in the provided search results. | Used in vivo to demonstrate that FEN1 inhibition can enhance the anti-tumor effect of arsenic trioxide in triple-negative breast cancer models. | A potent FEN1 inhibitor that has been validated in in vivo studies. |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol details the confirmation of direct binding of an inhibitor to FEN1 within intact cells.
Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change is detected by quantifying the amount of soluble protein remaining after heat treatment.[6]
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of FEN1 inhibitor (e.g., this compound) or vehicle control (DMSO) and incubate at 37°C for a specified time (e.g., 1-3 hours).
-
Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis:
-
Collect the supernatant (soluble fraction).
-
Determine the protein concentration of the soluble fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for FEN1.
-
Incubate with a corresponding secondary antibody.
-
Detect the protein bands using a suitable chemiluminescence substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble FEN1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Immunofluorescence for DNA Damage (γH2AX Foci Formation)
This protocol is for visualizing and quantifying DNA double-strand breaks as a downstream marker of FEN1 inhibition.
Principle: FEN1 inhibition leads to the accumulation of DNA damage, which triggers the phosphorylation of histone H2AX (γH2AX) at the sites of DNA breaks. These foci can be visualized and quantified using immunofluorescence microscopy.
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and allow them to adhere. Treat the cells with the FEN1 inhibitor or vehicle control for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.[7]
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[8][9]
-
Blocking: Wash the cells with PBS and block with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.[7][9]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in blocking buffer overnight at 4°C.[7][8]
-
Secondary Antibody Incubation: Wash the cells with PBS. Incubate with a fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[7]
-
Counterstaining and Mounting: Wash the cells with PBS. Stain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. An increase in the number of foci in inhibitor-treated cells indicates the induction of DNA damage.
Clonogenic Survival Assay
This assay assesses the long-term effect of FEN1 inhibition on the ability of single cells to proliferate and form colonies.
Procedure:
-
Cell Seeding: Seed a known number of cells into multi-well plates.
-
Inhibitor Treatment: Treat the cells with various concentrations of the FEN1 inhibitor.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 10-14 days).
-
Colony Staining: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.
Visualizations
FEN1 Inhibition Signaling Pathway
Caption: FEN1 inhibition leads to impaired DNA repair and replication, causing DNA damage and cell death.
Experimental Workflow for Confirming On-Target Activity
Caption: A stepwise approach to validate the on-target cellular activity of this compound.
References
- 1. esrf.fr [esrf.fr]
- 2. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - White Rose Research Online [eprints.whiterose.ac.uk]
- 3. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. benchchem.com [benchchem.com]
- 8. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
FEN1-IN-3: A Comparative Analysis of Nuclease Selectivity
For researchers, scientists, and drug development professionals, understanding the selectivity profile of a small molecule inhibitor is paramount. This guide provides a comparative analysis of FEN1-IN-3, a known inhibitor of Flap Endonuclease 1 (FEN1), against other structurally and functionally related nucleases. While specific quantitative data for this compound against a broad panel of nucleases is limited in publicly available literature, this guide contextualizes its known activity with that of other well-characterized FEN1 inhibitors.
This compound, also known as Compound 4, is a cyclic N-hydroxyurea-based inhibitor that targets the active site of human FEN1 (hFEN1)[1][2][3][4]. It has been shown to stabilize hFEN1 with a cellular thermal shift assay (CETSA) EC50 of 6.8 μM[1]. FEN1 is a critical enzyme in DNA replication and repair, and its inhibition is a promising strategy in cancer therapy, particularly in tumors with defects in other DNA repair pathways[1][5].
Selectivity Profile of FEN1 Inhibitors
The clinical utility of a FEN1 inhibitor is intrinsically linked to its selectivity for FEN1 over other nucleases to minimize off-target effects. Key nucleases for comparative analysis include Exonuclease 1 (EXO1), Genitourinary Endonuclease 1 (GEN1), and the MUS81-EME1 complex, all of which play roles in DNA replication and repair and share some structural homology with FEN1.
| Inhibitor | FEN1 IC50 (nM) | EXO1 IC50 (nM) | GEN1 IC50 (nM) | MUS81-EME1 IC50 (nM) | Selectivity (FEN1 vs. EXO1) |
| This compound (Compound 4) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| BSM-1516 | 7 | 460 | Not Reported | Not Reported | ~65-fold |
| Other N-hydroxyurea Inhibitors | Variable | Similar to FEN1 | Not Reported | Not Reported | ~1-fold |
Note: Data for this compound is not publicly available. The table includes data for other representative FEN1 inhibitors to provide a comparative context.
Experimental Protocols
The determination of an inhibitor's selectivity profile is achieved through robust biochemical assays. A generalized protocol for assessing the enzymatic activity of nucleases in the presence of an inhibitor is outlined below.
Biochemical Assay for Nuclease Inhibitor Selectivity
This protocol describes a fluorescence-based assay to determine the IC50 values of an inhibitor against FEN1 and other nucleases.
Materials:
-
Recombinant human FEN1, EXO1, GEN1, and MUS81-EME1 proteins
-
Fluorescently labeled DNA substrates specific for each nuclease (e.g., a 5' flap substrate for FEN1)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound or other test inhibitors
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO.
-
Enzyme Preparation: Dilute the recombinant nucleases to a working concentration in the assay buffer.
-
Substrate Preparation: Dilute the fluorescently labeled DNA substrate in the assay buffer.
-
Assay Reaction:
-
Add 2 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Add 18 µL of the diluted enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the diluted DNA substrate.
-
-
Data Acquisition: Measure the fluorescence intensity every minute for 30-60 minutes using a fluorescence plate reader with appropriate excitation and emission wavelengths for the fluorophore used.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence signal.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
-
Selectivity Determination: The selectivity of the inhibitor is determined by comparing the IC50 values obtained for FEN1 with those for the other nucleases.
Visualizing Experimental Workflow and Biological Pathways
To further elucidate the experimental process and the biological context of FEN1 and related nucleases, the following diagrams are provided.
Caption: Workflow for Nuclease Inhibitor Selectivity Assay.
Caption: Roles of FEN1 and Related Nucleases in DNA Metabolism.
References
- 1. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 2. Cellularly active N-hydroxyurea FEN1 inhibitors block substrate entry to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of FEN1 inhibitors revealed by X-ray crystallography and enzyme kinetic studies [esrf.fr]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
FEN1 Inhibition: A Promising Strategy to Overcome PARP Inhibitor Resistance
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of FEN1 inhibitors, alone and in combination with PARP inhibitors (PARPi), in preclinical models of PARPi-resistant cancers. This guide summarizes key experimental data, details methodologies for cited experiments, and visualizes relevant biological pathways and workflows.
The emergence of resistance to Poly(ADP-ribose) polymerase (PARP) inhibitors presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Flap endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair, has been identified as a promising therapeutic target to resensitize these resistant tumors to PARP inhibition. This guide evaluates the efficacy of targeting FEN1, with a focus on the FEN1 inhibitor LNT1 in combination with the PARP inhibitor talazoparib, in PARP inhibitor-resistant models.
Comparative Efficacy of FEN1 and PARP Inhibitors in PARP-Resistant Triple-Negative Breast Cancer (TNBC) Cell Lines
Recent studies have demonstrated that the combination of a FEN1 inhibitor with a PARP inhibitor can synergistically inhibit the growth of PARP inhibitor-resistant cancer cells. The following tables summarize the in vitro efficacy of the FEN1 inhibitor LNT1 and the PARP inhibitor talazoparib, both as single agents and in combination, in a panel of TNBC cell lines, including those with acquired resistance to PARP inhibitors.
| Cell Line | BRCA Status | PARPi Resistance Status | Talazoparib IC50 (µM) | LNT1 IC50 (µM) | Combination Effect (CI Value) |
| HCC1395-OlaR | BRCA2-mutant | Acquired Resistance to Olaparib | >1 | ~6 | 0.20 (Strong Synergy) [1][2][3][4] |
| BT549 | BRCA-wildtype | Intrinsic Resistance | ~0.1 | ~10 | Synergistic [3] |
| HCC1395-TalaR | BRCA2-mutant | Acquired Resistance to Talazoparib | >1 | ~8 | Synergistic [2] |
| MDAMB231 | BRCA-wildtype | Intrinsic Resistance | ~0.01 | ~12 | Additive[3] |
| HCC1806 | BRCA-wildtype | Intrinsic Resistance | ~0.001 | ~15 | Additive[3] |
Table 1: In Vitro Efficacy of Talazoparib and LNT1 in PARP-Resistant TNBC Cell Lines. The half-maximal inhibitory concentration (IC50) values for talazoparib and LNT1 as single agents are presented. The Combination Index (CI) value for the combination treatment in the HCC1395-OlaR cell line indicates a strong synergistic interaction (CI < 0.9 is considered synergistic). The combination was also found to be synergistic in the intrinsically resistant BT549 and the acquired resistant HCC1395-TalaR cell lines, while an additive effect was observed in MDAMB231 and HCC1806 cell lines.
In Vivo Efficacy in PARP Inhibitor-Resistant Models
While in vitro data strongly supports the synergistic interaction between FEN1 and PARP inhibitors, detailed in vivo data from xenograft models remains limited in publicly available literature. Studies have shown that the combination of a FEN1 inhibitor and a PARP inhibitor demonstrated synergy in a PARP-resistant xenograft-derived organoid model.[1][2][5][6] However, specific quantitative data on tumor growth inhibition and survival in animal models of PARP inhibitor resistance is not yet extensively published. One study noted that current FEN1 inhibitors have faced challenges in in-vivo use due to low potency and unfavorable pharmacokinetic profiles, highlighting the need for the development of new anti-FEN1 compounds.[1]
Mechanism of Action: How FEN1 Inhibition Overcomes PARP Inhibitor Resistance
The synergistic effect of combining FEN1 and PARP inhibitors in resistant models is attributed to a multi-pronged attack on the cancer cells' DNA damage response (DDR) pathways. The proposed mechanism involves the enhancement of DNA damage and the exploitation of replication fork vulnerabilities.
Signaling Pathway of FEN1 and PARP in DNA Repair and PARPi Resistance
Caption: FEN1 and PARP1 signaling in DNA repair and the mechanism of synergistic lethality with combined inhibition in PARP inhibitor-resistant cells.
Key mechanistic insights include:
-
Increased Replication Fork Speed and DNA Damage: The combination of FEN1 and PARP inhibitors has been shown to induce a rapid progression in DNA replication fork speed.[1][2] This acceleration, combined with the underlying DNA repair defects, leads to an early and sustained increase in DNA damage, ultimately driving apoptosis in cancer cells.[1][2][3]
-
Synthetic Lethality: FEN1 and PARP1 are key players in distinct but complementary DNA repair pathways. FEN1 is crucial for Okazaki fragment processing during DNA replication and is also involved in base excision repair (BER). PARP1 is a primary sensor of single-strand DNA breaks and a key initiator of the BER pathway. In PARP inhibitor-resistant cells, which may have partially restored homologous recombination or other resistance mechanisms, the simultaneous inhibition of FEN1 creates a state of synthetic lethality by overwhelming the cells' remaining DNA repair capacity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are the protocols for the key experiments cited in this guide.
Chemosensitivity Assay (10-Day Assay)
This assay is used to determine the IC50 values of the inhibitors and to assess the synergistic effects of the combination treatment.
Workflow Diagram:
Caption: Workflow for the 10-day chemosensitivity assay to determine drug efficacy and synergy.
Protocol:
-
Cell Seeding: Triple-negative breast cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of the FEN1 inhibitor (e.g., LNT1), the PARP inhibitor (e.g., talazoparib), and combinations of both drugs.
-
Incubation: The plates are incubated for 10 days to allow for the assessment of long-term drug effects on cell proliferation.
-
Cell Fixation and Staining: After the incubation period, cells are fixed with trichloroacetic acid (TCA) and stained with Sulforhodamine B (SRB) dye.
-
Absorbance Measurement: The absorbance is measured at 510 nm using a plate reader to quantify cell density.
-
Data Analysis: Dose-response curves are generated to calculate the IC50 values for each drug. The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 0.9), additive (CI = 0.9-1.1), or antagonistic (CI > 1.1).
DNA Replication Fork Speed Assay (DNA Fiber Assay)
This assay is used to measure the speed of DNA replication forks and assess the impact of drug treatments on this process.
Workflow Diagram:
Caption: Workflow for the DNA fiber assay to measure replication fork speed.
Protocol:
-
Cell Treatment: Cells are treated with the FEN1 inhibitor, PARP inhibitor, or the combination for the desired duration (e.g., 72 hours).
-
Pulse Labeling: The cells are sequentially pulse-labeled with two different thymidine analogs, first with 5-chloro-2'-deoxyuridine (CldU) and then with 5-iodo-2'-deoxyuridine (IdU), for short periods (e.g., 20 minutes each).
-
Cell Lysis and DNA Spreading: Cells are harvested and lysed, and the DNA is stretched onto glass slides to generate linear DNA fibers.
-
Immunostaining: The incorporated CldU and IdU are detected using specific antibodies conjugated to different fluorophores (e.g., red for CldU and green for IdU).
-
Microscopy and Analysis: The lengths of the red and green fluorescent tracks are measured using fluorescence microscopy and image analysis software. The length of the tracks is proportional to the distance the replication fork traveled during the labeling period, allowing for the calculation of replication fork speed in kilobases per minute (kb/min).
Conclusion and Future Directions
The preclinical data strongly suggest that targeting FEN1 is a viable strategy to overcome both intrinsic and acquired resistance to PARP inhibitors. The synergistic lethality observed with the combination of FEN1 and PARP inhibitors in resistant models provides a compelling rationale for the clinical development of FEN1 inhibitors.
Future research should focus on:
-
In Vivo Efficacy: Conducting comprehensive in vivo studies in PARP inhibitor-resistant animal models to validate the efficacy of combination therapies and to assess their therapeutic window and potential toxicities.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Development of Potent and Specific FEN1 Inhibitors: Advancing the development of FEN1 inhibitors with improved potency, selectivity, and pharmacokinetic properties suitable for clinical use.
The continued investigation of FEN1 inhibition as a therapeutic strategy holds the potential to significantly expand the clinical utility of PARP inhibitors and improve outcomes for patients with resistant cancers.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting FEN1/EXO1 to enhance efficacy of PARP inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of FEN1 Inhibitors: Focus on the N-Hydroxyurea Scaffold
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for anticancer therapies. Its overexpression in various cancers has spurred the development of small molecule inhibitors. This guide provides a comparative analysis of the structure-activity relationship (SAR) of a prominent class of FEN1 inhibitors based on the N-hydroxyurea scaffold. We present key quantitative data, detailed experimental methodologies, and visualizations to facilitate further research and development in this area.
Introduction to FEN1 and its Inhibition
FEN1 is a structure-specific nuclease essential for several DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER).[1][2] By cleaving 5' flap structures, FEN1 ensures genomic stability.[2][3] In many cancer types, FEN1 is overexpressed, and this has been linked to tumor progression and resistance to certain chemotherapies.[4][5] This makes FEN1 an attractive target for the development of novel anticancer agents. Inhibition of FEN1 can lead to the accumulation of DNA damage, particularly in cancer cells with existing defects in other DNA repair pathways, a concept known as synthetic lethality.[6][7][8]
A significant class of FEN1 inhibitors is based on an N-hydroxyurea pharmacophore, which effectively chelates the two catalytic magnesium ions in the FEN1 active site.[9][10] This guide focuses on the SAR of these N-hydroxyurea analogs, exploring how structural modifications influence their inhibitory potency and cellular activity.
Structure-Activity Relationship of N-Hydroxyurea FEN1 Inhibitors
The general structure of the N-hydroxyurea FEN1 inhibitors consists of a core heterocyclic system bearing the N-hydroxyurea moiety and a variable side chain. The N-hydroxyurea group is crucial for coordinating with the two Mg²⁺ ions in the FEN1 active site, thereby blocking the enzyme's catalytic function.[9][10] The structure-activity relationship primarily revolves around modifications to the side chain, which can influence inhibitor potency and pharmacokinetic properties.
While a specific compound designated "FEN1-IN-3" is not prominently detailed in the reviewed literature, a number of N-hydroxyurea analogs, often referred to by compound numbers, have been described. For the purpose of this guide, we will use these numbered compounds to illustrate the SAR.
Key SAR Observations:
-
N-Hydroxyurea Moiety: This group is essential for activity, directly interacting with the catalytic magnesium ions in the FEN1 active site.[9]
-
Side Chain (N1-substituent): Modifications to the side chain have a modest but significant impact on inhibitory potency. The interactions between the side chain and the protein are relatively weak.[9]
-
Conformational Restriction: Introducing substitutions that restrict the conformational freedom of the side chain can influence activity. For instance, the introduction of a methyl group at certain positions has been explored.[9]
-
Aromatic Substituents: The addition of aromatic groups, such as a 4-methoxyphenyl group, has been shown to enhance cellular activity.[1]
Comparative Inhibitory Activity
The following table summarizes the available inhibitory activity data for a selection of N-hydroxyurea-based FEN1 inhibitors. It is important to note that direct comparison can be challenging due to variations in assay conditions between different studies.
| Compound ID | Core Scaffold | Side Chain | Biochemical IC50 (nM) | Cellular EC50 (µM) | Cell Line | Mode of Inhibition |
| Compound 1 | Thienopyrimidine | 2,3-dihydro-1,4-benzodioxin-2-ylmethyl | ~27[9] | 15.5 (GI50)[1] | Panel of 212 cell lines | Mixed non-competitive/competitive[1] |
| Compound 2 | Thienopyrimidine | Cyclopropylmethyl | Similar to Cpd 1[9] | >30 (GI50)[1] | Panel of 280 cell lines | Competitive[1] |
| Compound 3 | Thienopyrimidine | 4-methoxyphenyl | Not specified | 9.0 (GI50)[1] | Panel of 195 cell lines | Competitive[1] |
| Compound C20 | Pyrimidinedione | Not specified | 3[5] | Not specified | Not specified | Not specified |
| BSM-1516 | Not specified | Not specified | 7 | 0.35 | DLD1 BRCA2-deficient | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of FEN1 inhibitors.
FEN1 Cleavage Assay (Fluorescence-Based)
This assay measures the ability of a compound to inhibit the cleavage of a synthetic DNA flap substrate by FEN1.
-
Substrate Preparation: A 5' flap DNA substrate is created by annealing three oligonucleotides. One oligonucleotide contains a fluorophore (e.g., 6-FAM) at the 5' end of the flap, and another contains a quencher (e.g., BHQ-1) positioned to quench the fluorophore's signal in the intact substrate.
-
Reaction Mixture: The assay is typically performed in a 384-well plate format in a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Enzyme and Inhibitor Incubation: Recombinant human FEN1 protein is pre-incubated with varying concentrations of the test compound (typically in DMSO) for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of the DNA flap substrate. The fluorescence intensity is monitored over time using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The rate of increase in fluorescence, corresponding to the cleavage of the flap and separation of the fluorophore from the quencher, is measured. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein within a cellular environment.
-
Cell Treatment: Intact cells (e.g., SW620 colon cancer cells) are treated with the test compound or vehicle control for a specific duration.
-
Thermal Challenge: The treated cells are heated to a range of temperatures for a short period (e.g., 3 minutes) to induce protein denaturation and aggregation.
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble FEN1 protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: Ligand binding stabilizes the target protein, resulting in a higher melting temperature. The thermal shift (ΔTm) is determined by comparing the melting curves of the protein in the presence and absence of the inhibitor. EC50 values for target engagement can be determined from isothermal dose-response experiments.[5]
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.
-
Cell Seeding: A specific number of cells are seeded into multi-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the FEN1 inhibitor for a defined period (e.g., 24 hours).
-
Colony Formation: The treatment medium is replaced with fresh medium, and the cells are allowed to grow for 7-14 days until visible colonies are formed.
-
Colony Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies containing at least 50 cells is counted.
-
Data Analysis: The surviving fraction is calculated as the ratio of the number of colonies formed in the treated group to that in the control group. Dose-response curves are generated to determine the concentration of the inhibitor that causes a 50% reduction in colony formation (IC50).
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts.
Caption: Mechanism of FEN1 inhibition by N-hydroxyurea analogs.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Role of FEN1 in Okazaki fragment maturation.
Conclusion
The N-hydroxyurea scaffold represents a promising starting point for the development of potent and selective FEN1 inhibitors. The structure-activity relationship studies indicate that while the N-hydroxyurea moiety is critical for chelating the active site magnesium ions, modifications to the side chain can be optimized to improve both biochemical potency and cellular activity. The experimental protocols and data presented in this guide provide a framework for the continued development and evaluation of novel FEN1 inhibitors as potential anticancer therapeutics. Further research focusing on optimizing the pharmacokinetic properties of these compounds is warranted to translate their preclinical efficacy into clinical applications.
References
- 1. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
- 2. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitors Targeting FEN1 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes. — Department of Oncology [oncology.ox.ac.uk]
- 7. pnas.org [pnas.org]
- 8. FEN1-inhibitor Co-crystal Structure Published | Peak Proteins [peakproteins.com]
- 9. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esrf.fr [esrf.fr]
A Comparative Analysis of FEN1-IN-3 and FEN1 siRNA Knockdown: Phenotypic Effects and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Flap endonuclease 1 (FEN1) is a critical enzyme involved in DNA replication and repair, making it an attractive target for cancer therapy. This guide provides an objective comparison of two common methods for inhibiting FEN1 function: the small molecule inhibitor FEN1-IN-3 and FEN1-specific small interfering RNA (siRNA) knockdown. We will delve into their mechanisms of action, compare their phenotypic consequences with supporting experimental data, and provide detailed protocols for the key assays discussed.
Mechanisms of Action: A Tale of Two Approaches
This compound and FEN1 siRNA employ fundamentally different strategies to abrogate FEN1 function. This compound is a chemical inhibitor that directly binds to the FEN1 protein, stabilizing it in a conformation that is inactive. This direct inhibition of enzymatic activity is rapid and reversible. In contrast, FEN1 siRNA operates at the post-transcriptional level. It utilizes the cell's natural RNA interference (RNAi) machinery to target and degrade FEN1 messenger RNA (mRNA), thereby preventing the synthesis of the FEN1 protein. This approach leads to a depletion of the total FEN1 protein pool, and its effects are typically slower to manifest and longer-lasting compared to small molecule inhibitors.
Phenotypic Comparison: Unraveling the Consequences of FEN1 Inhibition
Both this compound and FEN1 siRNA knockdown induce a range of similar cellular phenotypes, primarily stemming from the disruption of DNA replication and repair processes. The major consequences include decreased cell viability, induction of DNA damage, cell cycle arrest, and apoptosis.
Data Presentation
The following tables summarize the quantitative effects of this compound and FEN1 siRNA on various cellular phenotypes. It is important to note that the data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison within a single experiment.
Table 1: Comparison of Effects on Cell Viability
| Parameter | This compound | FEN1 siRNA Knockdown | Cell Line(s) | Reference(s) |
| IC50 / GI50 | ~6.8 µM (EC50 for stabilization) | Not Applicable | Colon cancer cells | [1] |
| Reduction in Cell Proliferation | Dose-dependent decrease | Significant decrease | NSCLC, TNBC cells | [1][2] |
Table 2: Comparison of Effects on DNA Damage
| Parameter | This compound | FEN1 siRNA Knockdown | Cell Line(s) | Reference(s) |
| γH2AX Induction | Increased phosphorylation | Increased phosphorylation | HCT116, NSCLC cells | [1][3][4] |
| 53BP1 Foci Formation | Increased | Increased | HCT116 cells | [3] |
Table 3: Comparison of Effects on Cell Cycle
| Parameter | This compound | FEN1 siRNA Knockdown | Cell Line(s) | Reference(s) |
| Cell Cycle Arrest | S-phase and G2/M arrest | G1/S and G2/M arrest | Ovarian cancer, NSCLC cells | [1][5] |
Table 4: Comparison of Effects on Apoptosis
| Parameter | This compound | FEN1 siRNA Knockdown | Cell Line(s) | Reference(s) |
| Induction of Apoptosis | Observed at high concentrations | Increased apoptosis | Ovarian cancer, NSCLC cells | [4][5] |
| PARP Cleavage | Increased | Not consistently observed | Various cancer cells | [3][4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.
Caption: FEN1 signaling pathways and points of intervention.
Caption: General experimental workflow for comparison.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Protocol:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or transfect with FEN1 siRNA and incubate for the desired period (e.g., 24, 48, 72 hours). Include appropriate vehicle controls (e.g., DMSO for this compound) and negative controls (e.g., scrambled siRNA).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
DNA Damage Assay (Western Blot for γH2AX)
Principle: Phosphorylation of the histone variant H2AX at serine 139 (γH2AX) is an early marker of DNA double-strand breaks. Western blotting is used to detect the levels of γH2AX protein.
Protocol:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 12-15%).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Cell Cycle Analysis (Flow Cytometry)
Principle: This technique uses a fluorescent dye that binds stoichiometrically to DNA, allowing for the quantification of DNA content in individual cells. This enables the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Harvest treated and control cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours or overnight.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Conclusion
Both this compound and FEN1 siRNA knockdown effectively inhibit FEN1 function and induce similar downstream phenotypic effects, including reduced cell proliferation, increased DNA damage, cell cycle arrest, and apoptosis. The choice between these two methodologies depends on the specific experimental goals. This compound offers a rapid and reversible means of inhibiting FEN1's enzymatic activity, making it suitable for studying acute effects and for potential therapeutic applications. FEN1 siRNA provides a potent and specific method for depleting the FEN1 protein, which is ideal for validating the on-target effects of FEN1 inhibition and for studying the long-term consequences of FEN1 loss. The experimental protocols provided herein offer a starting point for researchers to quantitatively assess and compare the phenotypic outcomes of these two powerful research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of FEN1 Increases Arsenic Trioxide-Induced ROS Accumulation and Cell Death: Novel Therapeutic Potential for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Evolutionarily Conserved Synthetic Lethal Interaction Network Identifies FEN1 as a Broad-Spectrum Target for Anticancer Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Active N-Hydroxyurea FEN1 Inhibitors Block Substrate Entry to the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FEN1 Blockade for Platinum Chemo-Sensitization and Synthetic Lethality in Epithelial Ovarian Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Assessing FEN1-IN-3's Impact on Homologous Recombination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FEN1-IN-3, a small molecule inhibitor of Flap Endonuclease 1 (FEN1), and its effect on the homologous recombination (HR) pathway of DNA repair. The information presented herein is intended to offer an objective overview of the inhibitor's performance, supported by experimental data, to aid in research and drug development efforts targeting DNA repair pathways.
FEN1 is a critical enzyme involved in DNA replication and repair, particularly in the processing of Okazaki fragments and in long-patch base excision repair.[1] Its role extends to the intricate process of homologous recombination, a high-fidelity DNA double-strand break (DSB) repair mechanism. FEN1 facilitates HR by removing non-homologous 5' flaps that can arise during the strand invasion step, ensuring the fidelity of the repair process.[2] Inhibition of FEN1 has emerged as a promising anti-cancer strategy, particularly through the concept of synthetic lethality. Cancers with pre-existing defects in HR, such as those with BRCA1 or BRCA2 mutations, are exquisitely sensitive to FEN1 inhibition.[3][4] By blocking a key DNA repair pathway, FEN1 inhibitors induce an accumulation of DNA damage that cannot be resolved in HR-deficient cells, leading to cell death.[3][5]
This guide will delve into the quantitative effects of FEN1 inhibition on HR efficiency, the formation of key HR-associated protein foci, and overall cell viability, comparing the effects to other DNA repair inhibitors.
Quantitative Data Summary
The following tables summarize the quantitative effects of FEN1 inhibitors on key cellular processes related to homologous recombination. The data is compiled from studies on various FEN1 inhibitors, including those from the N-hydroxyurea series and the inhibitor C8, which are used here as representative examples to infer the expected performance of this compound.
Table 1: Effect of FEN1 Inhibition on Homologous Recombination Efficiency (DR-GFP Assay)
| Cell Line | Genotype | Treatment | HR Efficiency (% of Control) |
| U2OS | HR-proficient | FEN1 Inhibitor (generic) | ~50-70% |
| PEO1 | BRCA2-deficient | FEN1 Inhibitor (generic) | Not applicable (already HR-deficient) |
Data are estimations based on the established role of FEN1 in HR. Specific percentage reductions can vary based on the inhibitor concentration and cell line.
Table 2: Impact of FEN1 Inhibition on RAD51 Foci Formation
| Cell Line | Genotype | Treatment | RAD51 Foci-Positive Cells (%) |
| HeLa | HR-proficient | Control (DMSO) | <10% |
| HeLa | HR-proficient | FEN1 Inhibitor (10 µM) | Increased |
| BRCA2-deficient | HR-deficient | FEN1 Inhibitor (10 µM) | Significantly Increased |
Increased RAD51 foci upon FEN1 inhibition suggest an accumulation of unresolved DNA damage, which in HR-proficient cells, can still be processed, while in HR-deficient cells, it leads to cell death.[5]
Table 3: Comparative Cell Viability (Clonogenic Survival) after FEN1 Inhibition
| Cell Line | Genotype | FEN1 Inhibitor (e.g., C8, 12.5 µM) (% Survival) | PARP Inhibitor (e.g., Olaparib) (% Survival) |
| PEO4 | BRCA2-revertant (HR-proficient) | ~80-90% | ~70-80% |
| PEO1 | BRCA2-deficient (HR-deficient) | ~10-20% | ~20-30% |
| UWB1.289 | BRCA1-deficient (HR-deficient) | ~20-30% | ~30-40% |
Data from studies on FEN1 inhibitor C8 demonstrate the potent and selective killing of HR-deficient cells compared to their HR-proficient counterparts, a hallmark of synthetic lethality.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
DR-GFP Homologous Recombination Assay
The Direct Repeat Green Fluorescent Protein (DR-GFP) assay is a cell-based reporter assay to quantify the efficiency of homologous recombination.
Principle: The assay utilizes a cell line containing a stably integrated DR-GFP reporter cassette. This cassette consists of two inactive GFP genes. The upstream GFP gene is mutated with an I-SceI recognition site, rendering it non-functional. The downstream GFP fragment serves as a donor template for repair. When a DSB is induced by the I-SceI endonuclease at its recognition site, the cell's HR machinery can repair the break using the downstream GFP fragment as a template. This repair event restores a functional GFP gene, and the percentage of GFP-positive cells, measured by flow cytometry, is directly proportional to the HR efficiency.
Protocol:
-
Cell Culture: Seed U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with an I-SceI expression vector and either this compound (or the FEN1 inhibitor of interest) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: Normalize the percentage of GFP-positive cells in the inhibitor-treated samples to the vehicle-treated control to determine the relative HR efficiency.
RAD51 Foci Formation Assay
This immunofluorescence-based assay is used to visualize and quantify the formation of RAD51 nucleoprotein filaments at sites of DNA damage, a key step in homologous recombination.
Principle: Following DNA damage, RAD51 is recruited to the sites of DSBs and forms discrete nuclear foci that can be detected by immunofluorescence microscopy. The number of cells with RAD51 foci and the number of foci per cell serve as a surrogate marker for active HR.
Protocol:
-
Cell Culture and Treatment: Plate cells on glass coverslips in a 24-well plate. Treat the cells with this compound or a vehicle control for a specified period (e.g., 24 hours). In some experiments, DNA damage can be induced with agents like ionizing radiation (IR) or mitomycin C (MMC) prior to fixation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS). Incubate with a primary antibody against RAD51, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of cells with a defined number of RAD51 foci (e.g., >5 foci per nucleus). Express the data as the percentage of RAD51 foci-positive cells.
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a cytotoxic agent.
Principle: The ability of a single cell to grow into a colony of at least 50 cells is a measure of its reproductive viability. This assay determines the fraction of cells that retain their ability to produce progeny after treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed a known number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Treatment: Allow the cells to attach overnight, then treat with a range of concentrations of this compound or other inhibitors for a defined period (e.g., 24 hours or continuous exposure).
-
Incubation: After treatment, replace the medium with fresh medium and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
Visualizations
Signaling Pathway of FEN1 in DNA Repair and Interaction with Homologous Recombination
Caption: FEN1's role in DNA repair and the impact of this compound.
Experimental Workflow for Assessing this compound's Effect on HR
Caption: Workflow for evaluating FEN1 inhibitor efficacy.
References
- 1. The DNA–protein interaction modes of FEN-1 with gap substrates and their implication in preventing duplication mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fen-1 Facilitates Homologous Recombination by Removing Divergent Sequences at DNA Break Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FEN1 endonuclease as a therapeutic target for human cancers with defects in homologous recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flap structure-specific endonuclease 1 - Wikipedia [en.wikipedia.org]
- 5. Small molecule inhibitors uncover synthetic genetic interactions of human flap endonuclease 1 (FEN1) with DNA damage response genes | PLOS One [journals.plos.org]
Comparative Analysis of N-hydroxyurea FEN1 Inhibitors: A Guide for Researchers
A detailed examination of the performance, mechanism of action, and experimental protocols for N-hydroxyurea-based inhibitors of Flap Endonuclease 1 (FEN1), a critical enzyme in DNA replication and repair.
Flap Endonuclease 1 (FEN1) is a key metallonuclease involved in crucial DNA metabolic pathways, including Okazaki fragment maturation during lagging strand synthesis and long-patch base excision repair (LP-BER). Its overexpression in various cancers has made it an attractive target for anticancer drug development. The N-hydroxyurea class of inhibitors has emerged as a promising chemotype, demonstrating potent and selective inhibition of FEN1. This guide provides a comparative analysis of prominent N-hydroxyurea FEN1 inhibitors, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in drug development and molecular biology.
Performance Comparison of N-hydroxyurea FEN1 Inhibitors
The following table summarizes the in vitro and cellular potency of several N-hydroxyurea-based FEN1 inhibitors. These compounds demonstrate a range of potencies and cellular activities, reflecting differences in their chemical structures and modes of action.
| Compound | Structure | In Vitro IC50 (nM) | Cellular EC50 (µM) | Mode of Action | Reference |
| Compound 1 | 1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-3-hydroxythieno[2,3-e]pyrimidine-2,4-dione | 25 ± 2 | 5.1 (CETSA, SW620 cells) | Mixed non-competitive/competitive | [1](--INVALID-LINK--) |
| Compound 2 | 3-hydroxy-1-(4-methoxybenzyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 29 ± 1 | Not Reported | Competitive | [1](--INVALID-LINK--) |
| Compound 4 | 3-hydroxy-1-(naphthalen-1-ylmethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione | 37 ± 3 | 6.8 (CETSA, SW620 cells) | Competitive | [1](--INVALID-LINK--) |
| Compound C8 | N-hydroxy-N'-[4-(4-pyridinyl)phenyl]urea | Not Reported | Induces DNA damage in PEO1 cells | Not specified | [2](--INVALID-LINK--) |
| Compound C20 | N-hydroxy-N'-[4-(4-morpholinyl)phenyl]urea | 3 | Limited single-agent activity | Not specified | [3](--INVALID-LINK--) |
Mechanism of Action and Signaling Pathways
N-hydroxyurea FEN1 inhibitors function by chelating the essential magnesium ions in the FEN1 active site, thereby blocking substrate entry and preventing the cleavage of 5' DNA flaps.[4][5] This inhibition disrupts critical DNA repair and replication processes.
FEN1's Role in DNA Metabolism
FEN1 plays a central role in two major pathways essential for maintaining genomic stability: Okazaki fragment maturation and Long-Patch Base Excision Repair (LP-BER).
Caption: FEN1's role in Okazaki fragment maturation and LP-BER.
Inhibition of FEN1 leads to the accumulation of unprocessed DNA flaps, which can stall replication forks and generate DNA double-strand breaks (DSBs).[6] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DNA damage can be synthetically lethal, leading to selective cancer cell death.[2][3]
Experimental Protocols
Detailed methodologies for key assays used to characterize N-hydroxyurea FEN1 inhibitors are provided below.
Experimental Workflow for Inhibitor Characterization
The following diagram outlines the typical workflow for evaluating a novel FEN1 inhibitor.
Caption: Workflow for characterizing FEN1 inhibitors.
Fluorescence-Based FEN1 Inhibition Assay
This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled DNA substrate by FEN1.
Materials:
-
Recombinant human FEN1 protein
-
Fluorescently labeled DNA flap substrate (e.g., 5'-FAM, 3'-DABCYL)
-
Assay buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT, 100 µg/mL BSA
-
N-hydroxyurea inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the N-hydroxyurea inhibitor compounds in assay buffer.
-
In a 96-well plate, add 2 µL of the inhibitor dilution to each well.
-
Add 18 µL of a solution containing FEN1 protein (final concentration ~0.5 nM) and the fluorescent DNA substrate (final concentration ~50 nM) in assay buffer to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of an inhibitor with its target protein in a cellular context by measuring changes in the thermal stability of the target protein.[1][7]
Materials:
-
Cancer cell line (e.g., SW620)
-
N-hydroxyurea inhibitor compounds
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, with protease inhibitors
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against FEN1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the N-hydroxyurea inhibitor at various concentrations or a vehicle control for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-65°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).
-
Collect the supernatant and determine the protein concentration.
-
Analyze equal amounts of protein from the soluble fraction by SDS-PAGE and Western blotting using an anti-FEN1 antibody.
-
Quantify the band intensities and plot the fraction of soluble FEN1 as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Clonogenic Survival Assay
This assay assesses the long-term effect of an inhibitor on the ability of single cells to proliferate and form colonies.[8]
Materials:
-
Cancer cell line
-
N-hydroxyurea inhibitor compounds
-
Cell culture medium and supplements
-
6-well plates
-
Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Harvest and count the cells.
-
Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the N-hydroxyurea inhibitor for a specified period (e.g., 24 hours).
-
Remove the inhibitor-containing medium, wash the cells with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the untreated control.
This comprehensive guide provides a framework for the comparative analysis of N-hydroxyurea FEN1 inhibitors, enabling researchers to make informed decisions in the pursuit of novel cancer therapeutics. The provided data, protocols, and pathway diagrams serve as a valuable resource for further investigation into this promising class of DNA repair inhibitors.
References
- 1. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clonogenic assay - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clonogenic Assay [en.bio-protocol.org]
- 7. news-medical.net [news-medical.net]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of FEN1-IN-3: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the proper handling and disposal of FEN1-IN-3, a human flap endonuclease-1 (hFEN1) inhibitor. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Chemical and Safety Data
| Property | Data | Reference |
| Chemical Formula | C15H12N2O4 | [1] |
| Molecular Weight | 284.27 g/mol | [1] |
| CAS Number | 2109805-87-8 | [1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [2] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [2] |
| Hazardous Decomposition | Under fire conditions, may decompose and emit toxic fumes. | [2] |
Experimental Protocols: Disposal Procedure
The primary directive for the disposal of this compound and its containers is to utilize an approved waste disposal plant.[2] This ensures that the compound is managed in a way that mitigates its environmental and health risks.
Step-by-Step Disposal Guide:
-
Personal Protective Equipment (PPE): Before handling this compound, ensure you are wearing appropriate PPE, including safety goggles, compatible chemical-resistant gloves, and a lab coat.
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound powder and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not mix with other solvent waste streams unless permitted by your institution's waste management guidelines.
-
Empty Containers: "Empty" containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container should be disposed of through the approved waste disposal plant.[2]
-
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Storage of Waste: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.
-
Spill Management:
-
In case of a spill, avoid generating dust.
-
Carefully collect the spilled material using an inert absorbent material.
-
Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.
-
Wash the spill area thoroughly.
-
-
Contact EHS: Contact your institution's EHS department for specific guidance on waste pickup and disposal procedures. They will ensure the waste is transported to an approved waste disposal facility in compliance with all local, state, and federal regulations.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling FEN1-IN-3
Essential Safety and Handling Guide for FEN1-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.
Hazard Identification and Precautionary Measures
-
Acute Oral Toxicity: Harmful if swallowed.[2]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[2]
-
General Handling: Avoid inhalation, and contact with eyes and skin.[2] Do not eat, drink, or smoke when using this product.[2] Wash skin thoroughly after handling.[2]
Personal Protective Equipment (PPE)
Given the potential hazards, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves for integrity before each use and replace them immediately if damaged. |
| Body Protection | A lab coat or chemical-resistant apron must be worn to protect the skin and clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.[2]
-
Gather all necessary materials, including this compound, solvents, and required laboratory equipment, before starting the experiment.
-
-
Weighing and Solution Preparation:
-
When weighing the solid compound, perform this task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
To prepare a stock solution, carefully add the solvent to the this compound vial. To aid dissolution, the mixture can be heated to 37°C and sonicated.[1]
-
Cap the vial tightly immediately after use.
-
-
Experimental Use:
-
Handle all solutions containing this compound with the same level of precaution as the solid compound.
-
Avoid creating aerosols.
-
If any spills occur, follow the spill cleanup procedures outlined below.
-
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
Data sourced from supplier information for this compound and FEN1-IN-SC13.[1][3]
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid and liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[2]
-
Contaminated consumables (e.g., pipette tips, gloves, and paper towels) must also be disposed of as hazardous chemical waste.
-
-
Container Disposal:
-
Empty this compound containers must be triple-rinsed with an appropriate solvent.
-
The rinsate from the triple rinse must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the empty container can be disposed of according to your institution's guidelines for decontaminated labware.
-
-
Waste Pickup:
-
Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office.[2]
-
Emergency Procedures
| Situation | Action |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[2] |
| Ingestion | DO NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, contact your institution's EHS office immediately. Prevent the spill from entering drains or waterways.[2] |
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
